9-Decynoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZXYSECXUORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415566 | |
| Record name | 9-Decynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642-49-5 | |
| Record name | 9-Decynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 9-decynoic acid
An In-depth Technical Guide to the Physicochemical Properties of 9-Decynoic Acid
Introduction
This compound is an unsaturated fatty acid characterized by a ten-carbon chain with a terminal alkyne group. This terminal triple bond makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules through reactions such as "click chemistry." Its unique structure imparts specific physicochemical properties that are of interest to researchers in chemistry and drug development. This guide provides a detailed overview of these properties, along with experimental protocols for their determination and relevant biochemical pathway diagrams.
Physicochemical Properties of this compound
The following table summarizes the key .
| Property | Value | Source |
| Molecular Formula | C10H16O2 | [1][2][] |
| Molecular Weight | 168.23 g/mol | [2][][4] |
| Melting Point | 22 °C | [5] |
| Boiling Point | 281.375 °C at 760 mmHg | [5] |
| pKa (Predicted) | 4.77 ± 0.10 | [1][5] |
| Density | 0.978 g/cm³ | [5] |
| Refractive Index | 1.4036 (estimate) | [5] |
| Flash Point | 134.305 °C | [5] |
| LogP | 2.43490 | [5] |
| Solubility | Insoluble in water; soluble in alcohol. | [6] |
Experimental Protocols
Synthesis of 9-Decenoic Acid (as a precursor, followed by conversion)
A common synthetic route to related unsaturated fatty acids can be adapted. For instance, the synthesis of 9-decenoic acid often involves the hydrolysis of its methyl ester.[7]
Materials:
-
9-decenoic acid methyl ester (DAME)
-
Isopropyl alcohol
-
Water
-
Potassium hydroxide (10 M aqueous solution)
-
Concentrated hydrochloric acid (37%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A 5-L, 5-necked round-bottom flask is equipped with a mechanical stirrer, an addition funnel, a condenser, a thermocouple, and a stopper.
-
The flask is charged with 1106 g of DAME, 540 mL of water, and 300 mL of isopropyl alcohol.[7]
-
Nitrogen gas is passed through the headspace of the flask for 15 minutes.[7]
-
A 10 M aqueous solution of potassium hydroxide (660 mL) is added over a period of 5 minutes. The temperature of the reaction mixture may increase to approximately 55 °C.[7]
-
The mixture is stirred for four hours at a temperature of about 30 °C.[7]
-
The flask is placed in a water bath. Concentrated aqueous hydrochloric acid (37%, 600 mL) is added in portions over one hour, maintaining the temperature below 40 °C, until the pH is between 1 and 2.[7]
-
The organic layer is separated and washed with saturated NaCl solution (3 x 250 mL).[7]
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.[7]
-
The final product is purified by distillation (2 torr, 140 °C) to yield 9-decenoic acid as a colorless liquid.[7]
To obtain this compound, a similar hydrolysis of the corresponding methyl ester, methyl 9-decynoate, would be performed.
Determination of Solubility Class for a Carboxylic Acid
This protocol provides a general method for determining the solubility of a carboxylic acid like this compound in various solvents to classify it.[8][9]
Materials:
-
This compound
-
Distilled water
-
5% NaOH solution
-
5% NaHCO3 solution
-
5% HCl solution
-
Concentrated H2SO4
-
Small test tubes
Procedure:
-
Water Solubility: Add approximately 25 mg of this compound to 0.5 mL of distilled water in a test tube. Mix thoroughly. If the compound is water-soluble, test the pH of the solution. A pH of 4 or lower suggests a carboxylic acid.[8]
-
5% NaOH Solubility: If the compound is insoluble in water, add 25 mg of the acid to 0.5 mL of 5% NaOH solution. Mix well. Solubility in NaOH indicates an acidic compound.
-
5% NaHCO3 Solubility: To a separate test tube, add 25 mg of the acid to 0.5 mL of 5% NaHCO3 solution. Effervescence (release of CO2 gas) or solubility indicates a carboxylic acid.[8][10]
-
5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 0.5 mL of 5% HCl. This test is primarily for basic compounds like amines.[8]
-
Concentrated H2SO4 Solubility: For compounds insoluble in the above solutions, add 25 mg to 0.5 mL of concentrated H2SO4. Solubility in concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ketones, and esters.[8]
Determination of pKa by ¹H NMR Spectroscopy
The pKa of a compound can be determined by monitoring the chemical shifts of protons adjacent to the acidic or basic site as a function of pH.[11]
Materials:
-
This compound
-
D₂O (Deuterium oxide)
-
Standard buffer solutions of known pH
-
NMR spectrometer
Procedure:
-
Prepare a series of samples of this compound in D₂O, each adjusted to a different pH using the standard buffer solutions.
-
Acquire the ¹H NMR spectrum for each sample.
-
Identify a proton signal whose chemical shift is sensitive to the protonation state of the carboxylic acid group (e.g., the protons on the carbon alpha to the carboxyl group).
-
Plot the chemical shift of this proton as a function of pH.
-
The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa value of the carboxylic acid.[11]
Visualizations
Illustrative Fatty Acid Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, decanoic acid, a related saturated fatty acid, has been shown to inhibit mTORC1 signaling and target c-Met signaling cascades. The following diagram illustrates a generalized pathway that could be modulated by such fatty acids.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. bedoukian.com [bedoukian.com]
- 7. 9-DECENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
9-decynoic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-decynoic acid, a terminal alkyne-containing medium-chain fatty acid. It covers its chemical identity, physicochemical properties, and its emerging role as a versatile building block in the synthesis of complex bioactive molecules. While detailed biological studies on this compound itself are limited in publicly available literature, this guide also explores the broader context of terminal alkyne fatty acids in biomedical research.
Core Data and Molecular Structure
This compound is a C10 unsaturated fatty acid characterized by a carbon-carbon triple bond at the terminal (ω-1) position. This unique structural feature makes it a valuable synthon in organic chemistry.
CAS Number: 1642-49-5[1][2][3]
Molecular Formula: C₁₀H₁₆O₂[1]
Molecular Weight: 168.23 g/mol [1]
Synonyms: dec-9-ynoic acid[1]
Molecular Structure
The molecular structure of this compound is defined by the following representations:
-
SMILES: C#CCCCCCCCC(=O)O[4]
-
InChI: InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)[1][3]
A 2D representation of the molecular structure is provided below:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish these from the properties of its alkene analogue, 9-decenoic acid, for which more data is readily available.
| Property | Value | Source |
| Molecular Weight | 168.2328 g/mol | [3] |
| XlogP (predicted) | 3.1 | [4] |
| Monoisotopic Mass | 168.11504 Da | [4] |
Note: Experimental data for properties such as boiling point, melting point, and density for this compound are not consistently reported across publicly available databases. Researchers should verify these properties with a certificate of analysis from their supplier.
Role in Organic Synthesis
The terminal alkyne group of this compound serves as a highly versatile functional handle for a variety of chemical transformations. It is a valuable precursor for the synthesis of more complex molecules, including natural products and their analogues, as well as inhibitors of key enzymes.
Precursor to Bioactive Molecules
This compound has been identified as a potential starting material in the synthesis of potent therapeutic agents, such as epothilones and fatty acid amide hydrolase (FAAH) inhibitors.
-
Epothilones: These are a class of microtubule-stabilizing agents with significant anticancer activity.[5][6][7] The synthesis of epothilone analogues often involves the coupling of complex fragments, and a molecule like this compound can be elaborated to form a key part of the macrocyclic structure.[8][9]
-
FAAH Inhibitors: Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide.[10] Inhibitors of FAAH are of great interest for the treatment of pain, inflammation, and anxiety.[11][12][13][14] The long alkyl chain of this compound can be incorporated into the structure of FAAH inhibitors to mimic the endogenous substrates.
The diagram below illustrates the role of this compound as a synthetic precursor.
Experimental Protocols
General Protocol for GC-MS Analysis of Fatty Acids
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of fatty acids. For non-volatile fatty acids like this compound, a derivatization step is typically required to increase their volatility.
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- To a sample containing the fatty acid, add a solution of boron trifluoride in methanol (e.g., 14% w/v).
- Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-30 minutes) to ensure complete conversion to the methyl ester.
- After cooling, add water and a nonpolar organic solvent (e.g., hexane) to extract the FAMEs.
- Vortex the mixture and centrifuge to separate the layers.
- Collect the organic layer containing the FAMEs.
- The solvent can be evaporated and the sample reconstituted in a suitable solvent for GC-MS injection.
2. GC-MS Conditions:
- GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
- Injector: Splitless injection is often preferred for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all components.
- Carrier Gas: Helium is commonly used as the carrier gas.
- MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.
The following diagram outlines a typical workflow for the GC-MS analysis of a fatty acid.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways directly modulated by this compound are scarce, the terminal alkyne functionality makes it a valuable tool for chemical biology research. Terminal alkyne fatty acids can be used as chemical reporters to study lipid metabolism, trafficking, and interactions.
The alkyne group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes or affinity tags. This allows for the visualization and pull-down of lipids and their interacting partners from complex biological systems.
At present, there is no specific signaling pathway known to be directly regulated by this compound. Its primary role in a research context is as a synthetic building block and a potential chemical probe for studying broader aspects of fatty acid metabolism.
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its terminal alkyne provides a reactive site for the construction of complex molecular architectures, including potent therapeutic agents. While direct biological data on this compound is limited, its utility as a synthetic precursor is clear. Further research is warranted to explore the direct biological effects of this and other terminal alkyne-containing fatty acids. The experimental protocols and data presented in this guide provide a foundational resource for scientists working with this compound.
References
- 1. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1642-49-5 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. PubChemLite - this compound (C10H16O2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis and Activity of Epothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epothilones as lead structures for the synthesis-based discovery of new chemotypes for microtubule stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of a Triple Bond: A Technical Guide to the Biological Activity of Terminal Alkyne Fatty Acids
For Immediate Release
A Deep Dive into the Bio-orthogonal Toolkit for Lipid Research and Drug Discovery
Terminal alkyne fatty acids, synthetic analogs of natural fatty acids featuring a reactive terminal triple bond, have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their unique chemical handle allows for powerful applications in tracing lipid metabolism and identifying novel therapeutic targets. This technical guide provides an in-depth exploration of their core biological activities, focusing on their roles as metabolic probes and enzyme modulators, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Introduction: A Bio-orthogonal Handle on Lipids
Fatty acids are fundamental to cellular structure, energy metabolism, and signaling. Understanding their complex dynamics is crucial for deciphering numerous physiological and pathological processes. Terminal alkyne fatty acids serve as powerful chemical reporters.[1] Their bio-orthogonal nature, meaning they do not interfere with native biological processes, allows them to be metabolically incorporated into complex lipids.[2] The terminal alkyne then acts as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the attachment of fluorescent dyes or biotin tags for visualization, purification, and identification of lipid-protein interactions.[1]
Core Biological Activities and Mechanisms of Action
The biological utility of terminal alkyne fatty acids stems from two primary functions: their ability to act as metabolic tracers and their potential to modulate enzyme activity.
Metabolic Labeling and Bio-orthogonal Chemistry
Once introduced to cellular systems, terminal alkyne fatty acids are recognized by the cell's metabolic machinery and incorporated into various lipid species, such as phospholipids and triglycerides.[3] This process allows researchers to track the fate of these fatty acids through anabolic and catabolic pathways. Following metabolic incorporation, cells are lysed, and the alkyne-tagged biomolecules are conjugated to an azide-containing reporter molecule (e.g., a fluorophore or biotin) via click chemistry.[4] This enables a range of downstream applications, including:
-
Imaging: Visualizing the subcellular localization of specific lipid species.
-
Proteomics: Identifying and quantifying proteins that interact with or are modified by fatty acids.
-
Lipidomics: Tracking the flux of fatty acids into different lipid classes by mass spectrometry.[5]
Modulation of Enzymatic Activity
The structural similarity of terminal alkyne fatty acids to their natural counterparts allows them to interact with enzymes involved in lipid metabolism. The triple bond can influence substrate binding and catalysis, leading to either substrate processing or enzyme inhibition.[4]
Polyunsaturated fatty acids (PUFAs) like arachidonic acid are precursors to potent signaling molecules called eicosanoids, generated by COX and LOX enzymes.[6] Terminal alkyne analogs of PUFAs can also be substrates for these enzymes. For instance, ω-alkynyl arachidonic acid (also known as 19-alkyne arachidonic acid) is efficiently oxidized by both COX-1 and COX-2.[3] However, the product profile can differ from the natural substrate, which suggests that while it is a competent surrogate for studying some aspects of PUFA metabolism, the results should be interpreted with caution.[3][7] Studies have shown that platelets stimulated in the presence of 19-alkyne-arachidonic acid synthesize significantly less 12-LOX and cyclooxygenase products compared to when incubated with natural arachidonic acid.[7][8]
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[9] Inhibition of FAAH is a therapeutic strategy for pain and inflammation.[10] Given that terminal alkyne fatty acids are analogs of FAAH substrates, they are potential candidates for FAAH inhibition. The triple bond could interact with the enzyme's active site, potentially leading to reversible or irreversible inactivation.[4] However, while many classes of FAAH inhibitors have been developed, specific quantitative inhibition data (e.g., IC50 or Kᵢ values) for terminal alkyne fatty acids are not extensively documented in publicly available literature.
Potential Role in Ferroptosis
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, particularly of polyunsaturated fatty acids (PUFAs) within cell membranes.[11][12] Key enzymes like lipoxygenases (LOXs) and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) are central to this process, as they facilitate the oxygenation and incorporation of PUFAs like arachidonic acid (AA) and adrenic acid (AdA) into phospholipids, making them susceptible to peroxidation.[5][13][14]
While direct studies on the role of terminal alkyne fatty acids in ferroptosis are limited, their identity as PUFA analogs suggests a potential involvement. Since ω-alkynyl arachidonic acid is a known substrate for LOX and COX enzymes, it could potentially be incorporated into phospholipids and contribute to lipid peroxidation under ferroptosis-inducing conditions.[3] Conversely, alterations in its metabolism compared to natural AA could also modulate ferroptosis sensitivity.[8] Further research is needed to elucidate the precise impact of these synthetic fatty acids on the ferroptotic pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the interaction of terminal alkyne fatty acids with enzymes of the eicosanoid pathway.
Table 1: Kinetic Parameters for ω-Alkynyl Arachidonic Acid (aAA) as a Substrate for Cyclooxygenase Enzymes
| Enzyme | Substrate | kcat/KM (M-1s-1) |
| COX-1 | Arachidonic Acid (AA) | 2.6 x 107 |
| ω-Alkynyl AA (aAA) | 1.1 x 107 | |
| COX-2 | Arachidonic Acid (AA) | 2.5 x 107 |
| ω-Alkynyl AA (aAA) | 1.3 x 107 | |
| Data sourced from Beavers et al. (2014). This data indicates that ω-alkynyl arachidonic acid is an efficient substrate for both COX-1 and COX-2, with kinetic efficiencies comparable to the natural substrate, arachidonic acid. |
Table 2: Representative (Hypothetical) Inhibition Data for a Generic Long-Chain Terminal Ynoic Acid
| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| Acyl-CoA Synthetase | Fluorometric | 15.2 | 7.8 | Competitive |
| Carnitine Palmitoyltransferase 1 (CPT1) | Colorimetric | 25.8 | 12.1 | Non-competitive |
| Fatty Acid Synthase (FASN) | Spectrophotometric | 8.9 | 4.3 | Competitive |
| Note: This data is presented as a hypothetical example to illustrate typical parameters measured in enzyme inhibition studies, as specific public data for terminal alkyne fatty acid inhibition of these enzymes is limited.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of terminal alkyne fatty acids in research.
Protocol for Cellular Metabolic Labeling with Terminal Alkyne Fatty Acids and Click Chemistry
Objective: To visualize the incorporation and localization of a terminal alkyne fatty acid in cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A172)
-
Glass coverslips
-
Cell culture medium with fetal calf serum (FCS)
-
Terminal alkyne fatty acid (e.g., 10 µM alkyne-oleate)
-
Phosphate-buffered saline (PBS)
-
1% Delipidated Bovine Serum Albumin (BSA) in PBS
-
3.7% Formalin in PBS (Fixative)
-
Click buffer (100 mM HEPES/KOH, pH 7.4)
-
Azide-fluorophore reporter (e.g., 10 µM Azide-picolyl-Sulfo-Cy5)
-
Copper catalyst solution (e.g., 2 mM CuTFB in acetonitrile)
-
Wash buffers: 20 mM EDTA, 155 mM ammonium acetate
-
Mounting medium (e.g., Mowiol 4-88)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling: Plate cells on glass coverslips and allow them to adhere. Replace the medium with fresh medium containing 10 µM of the desired terminal alkyne fatty acid and incubate for 16-24 hours.
-
Washing and Fixation: Wash the cells once with 1% delipidated BSA in PBS, followed by a wash with PBS alone. Fix the cells by incubating with 3.7% formalin in PBS for a minimum of 10 minutes (for immunofluorescence compatibility) or up to 16 hours.
-
Pre-Click Reaction Washes: Wash the fixed cells twice with PBS, once with 500 mM Tris/HCl (pH 7.4), and twice with click buffer. All wash steps should be performed for 10 minutes with gentle agitation.
-
Click Reaction: Place the samples in a water bath at 43°C. Remove the buffer and add 1 mL of pre-warmed click buffer containing 10 µM of the azide-fluorophore reporter. Immediately initiate the reaction by adding 20 µL of 100 mM CuTFB in acetonitrile (final copper concentration: 2 mM). Agitate briefly.
-
Incubation: Incubate the reaction for 1 hour at 43°C, protected from light.
-
Post-Click Reaction Washes: Remove the reaction solution. Wash the samples sequentially with click buffer, 20 mM EDTA, 155 mM ammonium acetate, and finally three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the fluorescently labeled lipids using a fluorescence microscope with the appropriate filter sets.
(Protocol adapted from published methods for alkyne lipid imaging).
Protocol for In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Fatty Acid Amide Hydrolase (FAAH).
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorometric substrate (e.g., AMC-arachidonoyl amide)
-
Test inhibitor (terminal alkyne fatty acid) dissolved in DMSO
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well white microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Dilute the FAAH enzyme and the substrate to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
100% Initial Activity (Control): Assay Buffer + FAAH enzyme + DMSO (vehicle).
-
Inhibitor Wells: Assay Buffer + FAAH enzyme + serial dilutions of the test inhibitor.
-
Positive Control Wells: Assay Buffer + FAAH enzyme + positive control inhibitor.
-
Background Wells: Assay Buffer + Substrate + DMSO (no enzyme).
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for 10-60 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
(Protocol adapted from commercially available FAAH inhibitor screening kits and published literature).[1]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the biological activity of terminal alkyne fatty acids.
Caption: Experimental workflow for metabolic labeling using terminal alkyne fatty acids.
Caption: Simplified signaling pathway for eicosanoid synthesis from arachidonic acid analogs.
Caption: Potential involvement of terminal alkyne PUFAs in the ferroptosis signaling pathway.
References
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipotype.com [lipotype.com]
- 12. biorxiv.org [biorxiv.org]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. scispace.com [scispace.com]
Unlocking Cellular Insights: A Technical Guide to the Early Research Applications of 9-Decynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Decynoic acid, a medium-chain fatty acid characterized by a terminal alkyne group, represents a promising yet underexplored tool in chemical biology and drug discovery. While direct research into its biological applications is in its nascent stages, its structural features, particularly the bioorthogonal alkyne handle, position it as a powerful probe for elucidating complex cellular processes. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon established methodologies for analogous terminal alkyne-containing fatty acids. We present detailed, hypothetical experimental protocols for metabolic labeling, target identification, and the elucidation of signaling pathways. This document aims to serve as a foundational resource for researchers poised to investigate the biological roles and therapeutic potential of this compound.
Introduction: The Current Landscape and Future Potential
Early research has identified this compound as a natural product found in Hibiscus rosa-sinensis.[1][2][3] Beyond its isolation and a noted inhibitory effect on lettuce seed germination, its broader biological functions remain largely uncharacterized.[3] However, the presence of a terminal alkyne group is of significant interest to the scientific community. This functional group acts as a bioorthogonal chemical reporter, meaning it can be selectively and efficiently tagged within a complex biological system without interfering with native biochemical processes.
This property opens the door to a suite of powerful techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5] By introducing this compound to cells or organisms, it can be metabolized and incorporated into various biomolecules. Subsequent "clicking" with an azide-bearing reporter molecule (e.g., a fluorophore or biotin) allows for the visualization, enrichment, and identification of these labeled molecules.
This guide will explore the prospective applications of this compound in:
-
Metabolic Labeling and Visualization: Tracing the uptake, trafficking, and incorporation of fatty acids into complex lipids and post-translationally modified proteins.
-
Target Identification: Identifying and characterizing proteins that interact with or are modified by this compound and its metabolites.
-
Elucidation of Signaling Pathways: Investigating the downstream cellular signaling events influenced by this compound.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for its application in biological research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| CAS Number | 1642-49-5 | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Melting Point | 22°C | [6] |
| Boiling Point | 281.375 °C at 760 mmHg | [6] |
| Density | 0.978 g/cm³ | [6] |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol |
Prospective Research Applications and Experimental Protocols
The terminal alkyne of this compound provides a versatile handle for a range of experimental approaches. Below are detailed protocols for its potential use in metabolic labeling and target identification.
Metabolic Labeling of Cellular Lipids and Proteins
This protocol outlines a general procedure for introducing this compound into cultured mammalian cells to label lipids and acylated proteins.
Experimental Protocol: Metabolic Labeling with this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Labeling:
-
Plate mammalian cells (e.g., HEK293T, HeLa) in complete culture medium and grow to 70-80% confluency.
-
Prepare a labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete medium to a final concentration of 25-100 µM.
-
Aspirate the existing medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Lysis and Protein Precipitation:
-
After incubation, aspirate the labeling medium and wash the cells three times with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysate and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the proteome and lipidome. For proteomic analysis, proteins can be precipitated using a methanol/chloroform extraction.
-
-
Click Chemistry Reaction for Visualization:
-
To the cell lysate or precipitated protein, add the click chemistry reaction cocktail. A typical cocktail includes:
-
An azide-functionalized fluorescent reporter (e.g., Azide-Alexa Fluor 488).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.
-
A copper chelator (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel imager.
-
Fluorescence microscopy: For cellular localization, fix and permeabilize the labeled cells, perform the click chemistry reaction, and visualize the subcellular distribution of labeled molecules using a fluorescence microscope.
-
Identification of this compound-Modified Proteins
This workflow describes the use of this compound in combination with biotin-azide for the enrichment and subsequent identification of acylated proteins by mass spectrometry.
Experimental Protocol: Proteomic Identification of Acylated Proteins
-
Metabolic Labeling:
-
Follow steps 1 and 2 from the metabolic labeling protocol above.
-
-
Cell Lysis:
-
Follow step 3 from the metabolic labeling protocol to obtain a clear cell lysate.
-
-
Click Chemistry with Biotin-Azide:
-
Perform a click chemistry reaction on the cell lysate using an azide-functionalized biotin tag instead of a fluorophore.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotin-labeled lysate with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with high-salt and low-salt buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Elute the bound proteins from the beads or perform an on-bead tryptic digestion to generate peptides.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were modified with this compound.
-
Visualization of Experimental Workflows and Signaling Pathways
Visual diagrams are essential for understanding the logical flow of experiments and the complex interactions within cellular signaling networks.
Quantitative Data Summary (Hypothetical)
To facilitate comparative analysis, quantitative data from prospective experiments should be meticulously organized. The following tables represent hypothetical data that could be generated from the described protocols.
Table 1: Incorporation of this compound into Different Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Relative Fluorescence Intensity (Arbitrary Units) |
| HEK293T | 50 | 12 | 15,432 ± 876 |
| HeLa | 50 | 12 | 12,198 ± 754 |
| A549 | 50 | 12 | 9,876 ± 654 |
| HEK293T | 100 | 12 | 28,765 ± 1,234 |
| HeLa | 100 | 12 | 23,456 ± 1,109 |
| A549 | 100 | 12 | 18,765 ± 987 |
Table 2: Top Protein Candidates Identified by Mass Spectrometry
| Protein ID (UniProt) | Protein Name | Peptide Count | Mascot Score | Putative Function |
| P60709 | Actin, cytoplasmic 1 | 15 | 876 | Cytoskeleton |
| P04049 | Annexin A2 | 12 | 754 | Membrane binding |
| Q06830 | Peroxiredoxin-1 | 10 | 654 | Redox regulation |
| P10809 | 60S ribosomal protein L8 | 8 | 543 | Protein synthesis |
Conclusion and Future Directions
While the direct biological applications of this compound are yet to be extensively explored, its inherent chemical properties make it a highly valuable tool for chemical biology. The protocols and workflows detailed in this guide provide a robust framework for initiating research into its metabolic fate, protein interactions, and influence on cellular signaling. Future research should focus on validating these hypothetical applications, identifying its specific protein targets, and elucidating the functional consequences of its incorporation into cellular systems. Such studies will be pivotal in unlocking the full potential of this compound as both a research tool and a potential modulator of biological activity.
References
- 1. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. This compound|lookchem [lookchem.com]
An In-depth Technical Guide to 9-Decynoic Acid: Natural Occurrence and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Decynoic acid, a terminal alkyne-containing medium-chain fatty acid, is a naturally occurring compound with potential for further investigation in various scientific domains. Its unique chemical structure, featuring a terminal triple bond, makes it a valuable synthon in organic chemistry and a potential bioactive molecule. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known analogs, biosynthetic pathways, and detailed experimental protocols relevant to its study.
Natural Occurrence of this compound
The natural occurrence of this compound is relatively rare compared to its unsaturated and saturated counterparts. The primary confirmed natural source of this compound is the stem bark of the tropical plant Hibiscus rosa-sinensis[1]. While the precise concentration in this plant has not been quantitatively documented in the reviewed literature, its presence has been established through phytochemical analysis.
Acetylenic fatty acids, as a class, are more broadly distributed in nature. They are found in various organisms, including:
-
Tropical Plants: Families such as Santalaceae and Olacaceae are known to produce a variety of acetylenic fatty acids.
-
Fungi: Certain fungal species have been reported to synthesize acetylenic fatty acids as part of their secondary metabolism.
-
Marine Sponges: These organisms are a rich source of diverse and often complex lipids, including those with acetylenic functionalities.
The limited known natural sources of this compound highlight the need for further phytochemical screening of diverse flora and fauna to identify new potential sources.
Analogs of this compound
Several analogs of this compound are known, primarily differing in the position and nature of the unsaturation in the ten-carbon chain. These analogs exhibit a range of biological activities.
Decenoic Acid Isomers
Various isomers of decenoic acid (containing a double bond) have been identified and studied. These serve as close structural analogs to this compound and their biological activities can provide insights into the potential functions of the alkyne counterpart.
| Analog Name | Chemical Structure | Natural Occurrence/Source | Known Biological Activities |
| trans-2-Decenoic acid | CH₃(CH₂)₆CH=CHCOOH | Pheromone in some insects | Biofilm dispersal agent |
| 9-Oxo-trans-2-decenoic acid | CH₃CO(CH₂)₅CH=CHCOOH | Queen bee pheromone | Inhibits ovary development in worker bees |
| 10-Hydroxy-2-decenoic acid | HOCH₂(CH₂)₆CH=CHCOOH | Royal jelly of honeybees | Antimicrobial, anti-inflammatory |
Other Acetylenic Fatty Acids
Longer-chain acetylenic fatty acids are more commonly found in nature and have been investigated for their biological properties.
| Analog Name | Chemical Structure | Natural Occurrence/Source | Known Biological Activities |
| Tariric acid (6-Octadecynoic acid) | CH₃(CH₂)₁₀C≡C(CH₂)₄COOH | Seeds of Picramnia species | Antimicrobial |
| Santalbic acid (Ximenynic acid) | CH₃(CH₂)₅CH=CHC≡C(CH₂)₇COOH | Seeds of Santalum album | Anti-inflammatory |
Biosynthesis of this compound
While the specific biosynthetic pathway for this compound in Hibiscus rosa-sinensis has not been elucidated, the formation of terminal alkynes in fatty acids in other organisms provides a probable model. The biosynthesis is thought to proceed via the action of specialized desaturase enzymes that introduce double and subsequently triple bonds into a saturated fatty acid precursor.
A well-characterized pathway for terminal alkyne biosynthesis is the JamABC system found in certain bacteria. This system provides a mechanistic framework for how this compound could be synthesized.
Experimental Protocols
This section provides detailed methodologies for the isolation, analysis, and synthesis of this compound.
Isolation of this compound from Hibiscus rosa-sinensis
This protocol is adapted from general methods for fatty acid extraction from plant materials.
Workflow for Isolation
Methodology:
-
Sample Preparation: Air-dry the stem bark of Hibiscus rosa-sinensis at room temperature and grind it into a fine powder.
-
Extraction: Perform a Soxhlet extraction of the powdered plant material with n-hexane for 24 hours.
-
Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude lipid extract.
-
Saponification: Dissolve the crude extract in a 10% solution of potassium hydroxide in methanol and reflux for 2 hours to saponify the lipids.
-
Extraction of Unsaponifiable Matter: After cooling, add an equal volume of water and extract the unsaponifiable matter with diethyl ether. Discard the ether layer.
-
Acidification: Acidify the aqueous layer to a pH of 2-3 with 6M hydrochloric acid.
-
Extraction of Free Fatty Acids: Extract the free fatty acids from the acidified aqueous layer with diethyl ether.
-
Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the total free fatty acid fraction.
-
Chromatographic Purification: Purify the fatty acid fraction by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate this compound. Monitor the fractions by thin-layer chromatography (TLC).
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acids.
Workflow for GC-MS Analysis
Methodology:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the isolated fatty acid sample, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add water and extract the FAMEs with n-hexane.
-
Wash the hexane layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 230°C at a rate of 4°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
Identification: Identify the this compound methyl ester peak by comparing its retention time and mass spectrum with that of an authentic standard or by interpretation of its mass spectral fragmentation pattern.
-
Synthesis of this compound
A common synthetic route to this compound involves the alkynylation of a suitable haloalkane.
Synthetic Pathway
Methodology:
-
Esterification of 8-Bromooctanoic Acid:
-
Reflux 8-bromooctanoic acid in methanol with a catalytic amount of sulfuric acid for 4 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the ether layer over anhydrous magnesium sulfate and concentrate to give methyl 8-bromooctanoate.
-
-
Alkynylation:
-
Prepare a solution of lithium acetylide-ethylenediamine complex in dimethyl sulfoxide (DMSO).
-
Add the methyl 8-bromooctanoate to the lithium acetylide solution at room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined ether extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting methyl 9-decynoate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the methyl 9-decynoate in a mixture of methanol and water.
-
Add sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid and extract the this compound with diethyl ether.
-
Wash the ether extract with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Conclusion
This compound remains a relatively understudied natural product. Its confirmed presence in Hibiscus rosa-sinensis provides a starting point for further investigation into its biosynthesis, ecological role, and potential biological activities. The structural similarity to other bioactive decenoic acid derivatives suggests that this compound may possess interesting pharmacological properties. The experimental protocols detailed in this guide provide a foundation for researchers to isolate, identify, and synthesize this compound, thereby facilitating future studies to unlock its full potential. Further research is warranted to explore its quantitative distribution in nature and to conduct comprehensive biological screenings.
References
Spectroscopic Data of 9-Decynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9-decynoic acid, a medium-chain fatty acid with a terminal alkyne group. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols, and visual workflows for the characterization of this molecule.
Chemical Structure and Properties
-
IUPAC Name: Dec-9-ynoic acid[1]
-
Molecular Formula: C₁₀H₁₆O₂[1]
-
Molecular Weight: 168.23 g/mol [1]
-
Monoisotopic Mass: 168.115029749 Da[1]
-
SMILES: C#CCCCCCCCC(=O)O[1]
Spectroscopic Data
The following sections summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (COOH) | ~12.0 | Singlet (broad) | 1H |
| H-2 | ~2.35 | Triplet | 2H |
| H-3 | ~1.65 | Quintet | 2H |
| H-4 to H-7 | ~1.3-1.5 | Multiplet | 8H |
| H-8 | ~2.20 | Triplet of triplets | 2H |
| H-10 | ~1.95 | Triplet | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 (COOH) | ~180 |
| C-2 | ~34 |
| C-3 | ~24 |
| C-4 to C-6 | ~29 |
| C-7 | ~28 |
| C-8 | ~18 |
| C-9 (alkyne) | ~84 |
| C-10 (alkyne) | ~68 |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 169.12232 |
| [M+Na]⁺ | 191.10426 |
| [M-H]⁻ | 167.10776 |
| [M+NH₄]⁺ | 186.14886 |
| [M+K]⁺ | 207.07820 |
Experimental Protocols
The following are generalized protocols for obtaining NMR and MS data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to a depth of about 4 cm.[2]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.
-
Spectral Width: 0-14 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For fatty acids, GC-MS analysis can be performed with or without derivatization.
Without Derivatization (for free fatty acids):
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or isooctane). Create a series of dilutions for calibration.[3]
-
GC Conditions:
-
Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax-type column).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 220-240°C.
-
Carrier Gas: Helium at a constant flow rate.[4]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 200-230°C.[4]
-
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between the structure of this compound and its spectroscopic signatures.
References
An In-depth Technical Guide to the Solubility and Stability of 9-Decynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and key stability considerations for 9-decynoic acid. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document leverages data from its saturated analog, decanoic acid, and established principles of physical organic chemistry to offer a robust predictive analysis. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability of this compound.
Core Properties of this compound
This compound is a medium-chain fatty acid characterized by a ten-carbon backbone with a terminal alkyne group.[1][2] This terminal triple bond imparts unique chemical reactivity and physical properties compared to its saturated and unsaturated counterparts.
| Property | Value | Source |
| Molecular Formula | C10H16O2 | [1][3] |
| Molecular Weight | 168.23 g/mol | [1][3] |
| CAS Number | 1642-49-5 | [1][3] |
| Appearance | White to light yellow solid below 22°C, liquid above 22°C | [3] |
| Melting Point | 22°C | [3] |
| Boiling Point | ~325.33°C (rough estimate) | [3] |
| pKa | 4.77 ± 0.10 (Predicted) | [3] |
Predicted Solubility Profile
The solubility of a fatty acid is governed by the interplay between its polar carboxylic acid head and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is fundamental to predicting its behavior in various solvents. As a medium-chain fatty acid, this compound is expected to exhibit good solubility in a range of organic solvents. The presence of the terminal alkyne may slightly increase its polarity compared to its saturated analog, decanoic acid.
Quantitative Solubility Data for Decanoic Acid (Saturated Analog)
The following table summarizes the available quantitative solubility data for decanoic acid. This information serves as a strong proxy for estimating the solubility of this compound. It is anticipated that the solubility of this compound will be comparable to that of decanoic acid in most organic solvents.
| Solvent | Temperature (°C) | Solubility of Decanoic Acid |
| Acetonitrile | 0 | 11.8 g/100g solution[4] |
| 10 | 21.0 g/100g solution[4] | |
| 20 | 66.0 g/100g solution[4] | |
| 30 | >76 g/100g solution[4] | |
| Ethanol | N/A | Soluble[4] |
| Methanol | N/A | Soluble[4] |
| Acetone | N/A | Very soluble[4] |
| DMSO | N/A | ~20 mg/mL (for 2-hydroxy decanoic acid, indicative)[5] |
| Dimethyl Formamide (DMF) | N/A | ~20 mg/mL (for 2-hydroxy decanoic acid, indicative)[5] |
Note: Fatty acids are generally soluble in most common organic solvents.[4] The sodium salts of fatty acids often exhibit different solubility profiles from the free acids.[4]
Stability of this compound
Key Stability Considerations:
-
Thermal Stability: Elevated temperatures can lead to degradation. Long-term storage should be at low temperatures, such as -20°C or -80°C, to minimize degradation.[6]
-
pH Stability: The stability of fatty acids can be pH-dependent. Acidic or basic conditions can potentially catalyze hydrolysis or other reactions. The stability of related compounds has been shown to be influenced by pH.[7]
-
Oxidative Stability: The triple bond in this compound could be susceptible to oxidation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to avoid contact with strong oxidizing agents. The stability of unsaturated fatty acid esters is greater when adsorbed on silica gel compared to a glass surface, which can be a strategy to protect against autoxidation.[8]
-
Light Sensitivity: Exposure to light, particularly UV radiation, can promote degradation of unsaturated compounds.[9] Therefore, this compound should be stored in light-resistant containers.
Experimental Protocols
Determination of Solubility: Isothermal Shake-Flask Method
This method is a standard approach to determine the thermodynamic solubility of a compound in a given solvent at a specific temperature.[4]
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Place the container in a constant temperature bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the container to rest at the same temperature until the undissolved solid has settled.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Analysis: Determine the concentration of this compound in the sample using a validated analytical method such as gas chromatography (GC) after derivatization to its methyl ester, or high-performance liquid chromatography (HPLC).
Stability Testing Protocol
A comprehensive stability study should assess the impact of temperature, humidity, and light on this compound over time.
Caption: Stability Study Design Overview.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound from a single batch.
-
Storage Conditions: Store the aliquots under various conditions as outlined in the ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH, and refrigerated at 2-8°C).[10] Include a condition with light exposure to assess photostability.
-
Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples from each storage condition.[10]
-
Analysis: Analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining, typically by GC or HPLC.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to separate and quantify any degradation products.
-
Peroxide Value: To assess oxidative degradation.[11]
-
Gas Chromatography (GC) Method for Analysis
GC is a common and effective method for the analysis of fatty acids, typically after conversion to their more volatile methyl esters (FAMEs).
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Saponification: Weigh a precise amount of the this compound sample into a flask. Add a methanolic sodium hydroxide solution and reflux to saponify the acid.[12]
-
Esterification: Add a reagent such as boron trifluoride-methanol solution and reflux to form the methyl ester.[12]
-
Extraction: Extract the FAMEs into an organic solvent like heptane.[12]
-
Analysis: Inject the heptane layer into the GC.
GC Conditions (Example):
-
Column: A polar capillary column (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to ensure separation of all components.
This technical guide provides a foundational understanding of the solubility and stability of this compound. The predictive data and detailed experimental protocols are intended to support researchers and drug development professionals in their work with this compound. It is strongly recommended that experimental verification of these properties be conducted for any specific application.
References
- 1. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 1642-49-5 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. unicef.org [unicef.org]
- 12. web.vscht.cz [web.vscht.cz]
The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Chemistry of the Terminal Alkyne Group
For Researchers, Scientists, and Drug Development Professionals
The terminal alkyne, a functional group characterized by a carbon-carbon triple bond at the end of a molecular chain, has emerged as a linchpin in modern organic synthesis and medicinal chemistry. Its unique electronic structure and reactivity provide a versatile platform for the construction of complex molecular architectures and the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the core chemical principles of the terminal alkyne group, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively harness its synthetic potential.
Structure and Bonding: A Linear Scaffold of High Electron Density
The defining feature of a terminal alkyne is the linear geometry of the H-C≡C- moiety, with a bond angle of 180°. This linearity arises from the sp hybridization of the two carbon atoms involved in the triple bond. Each sp-hybridized carbon atom possesses two sp hybrid orbitals and two unhybridized p orbitals. The overlap of one sp orbital from each carbon atom forms a strong sigma (σ) bond, while the sideways overlap of the two pairs of p orbitals creates two weaker pi (π) bonds. This combination of one σ and two π bonds results in a region of high electron density, rendering the alkyne group susceptible to a variety of chemical transformations.
| Property | Value |
| C≡C Bond Length | ~1.20 Å |
| C-H Bond Length (alkynyl) | ~1.06 Å |
| Bond Angle (H-C≡C) | 180° |
| Hybridization of Alkyne Carbons | sp |
Acidity of the Terminal Proton: A Gateway to Functionalization
A key characteristic that distinguishes terminal alkynes from internal alkynes and other hydrocarbons is the appreciable acidity of the terminal hydrogen atom. The pKa of a terminal alkyne is approximately 25, making it significantly more acidic than alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[1] This enhanced acidity is a direct consequence of the high s-character (50%) of the sp-hybridized orbital containing the C-H bond.[2] The greater s-character means the electrons in the orbital are held closer to the carbon nucleus, stabilizing the resulting acetylide anion (R-C≡C:⁻) upon deprotonation.[1][2] This facile deprotonation by a strong base, such as sodium amide (NaNH₂), provides a powerful method for forming carbon-carbon bonds through the reaction of the resulting nucleophilic acetylide with various electrophiles.[2]
| Hydrocarbon Type | Hybridization | Approximate pKa |
| Alkane (e.g., Ethane) | sp³ | ~50[1] |
| Alkene (e.g., Ethene) | sp² | ~44[1] |
| Terminal Alkyne (e.g., Acetylene) | sp | ~25 [1] |
Key Reactions of Terminal Alkynes: A Toolkit for Molecular Construction
The rich chemistry of the terminal alkyne group provides a diverse array of reactions for synthetic chemists. These reactions can be broadly categorized into additions to the triple bond and reactions involving the acidic terminal proton.
Hydrohalogenation: Markovnikov and Anti-Markovnikov Additions
The addition of hydrogen halides (HX) to terminal alkynes proceeds in a stepwise manner. The first addition typically follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted internal carbon, forming a vinyl halide.[3] The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon.[3] In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the terminal carbon.[3]
Experimental Protocol: Hydrohalogenation of a Terminal Alkyne (Markovnikov Addition)
-
Dissolve the terminal alkyne in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a magnetic stirrer and a gas inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble hydrogen chloride (HCl) or hydrogen bromide (HBr) gas slowly through the solution while stirring. Alternatively, a solution of the hydrogen halide in a suitable solvent can be added dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
Hydration: Formation of Ketones
The hydration of terminal alkynes, typically catalyzed by a mixture of mercuric sulfate and sulfuric acid, results in the formation of a methyl ketone.[1] The reaction proceeds via a Markovnikov addition of water across the triple bond to form an enol intermediate, which then rapidly tautomerizes to the more stable keto form.[1][4]
Experimental Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne
-
To a round-bottom flask, add the terminal alkyne, water, and a catalytic amount of sulfuric acid.
-
Add a catalytic amount of mercuric sulfate (HgSO₄).
-
Heat the reaction mixture under reflux and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.
Halogenation: Stepwise Addition of Halogens
Terminal alkynes react with halogens (Cl₂, Br₂) in a stepwise manner. The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene, with the trans isomer often being the major product.[5] The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane.[5]
Experimental Protocol: Bromination of a Terminal Alkyne
-
Dissolve the terminal alkyne in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
To obtain the dihaloalkene, use one equivalent of bromine and monitor the reaction carefully to avoid over-halogenation. For the tetrahaloalkane, use at least two equivalents of bromine.
-
Once the reaction is complete, wash the solution with aqueous sodium thiosulfate to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be purified by distillation or recrystallization.
Ozonolysis: Oxidative Cleavage to Carboxylic Acids
Ozonolysis of a terminal alkyne, followed by an oxidative workup, cleaves the triple bond and results in the formation of a carboxylic acid and carbon dioxide.[6] This reaction is a useful tool for determining the position of a triple bond within a molecule.
Experimental Protocol: Ozonolysis of a Terminal Alkyne
-
Dissolve the terminal alkyne in a suitable solvent, typically methanol or dichloromethane, in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
Add an oxidizing agent, such as hydrogen peroxide, for the oxidative workup.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Perform a suitable workup to isolate the carboxylic acid product, which may involve extraction and purification by crystallization or chromatography.
Sonogashira Coupling: A Powerful C-C Bond Forming Reaction
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a disubstituted alkyne. This reaction is a cornerstone of modern organic synthesis due to its reliability and broad functional group tolerance.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., THF, toluene, or DMF) and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalysts.
-
Wash the filtrate with a suitable aqueous solution (e.g., saturated ammonium chloride) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Aryl Halide | Terminal Alkyne | Catalyst System | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI / NEt₃ | >95 |
| 4-Iodotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | ~95[7] |
| 4-Bromopyridine | Phenylacetylene | Pd(OAc)₂ / SPhos / K₂CO₃ | ~85 |
| 1-Iodonaphthalene | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / Et₂NH | ~90 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal "Click" Reaction
The copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole is the most prominent example of "click chemistry."[8] This reaction is characterized by its high yield, mild reaction conditions, and exceptional functional group tolerance, making it invaluable in drug discovery, bioconjugation, and materials science.[8]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vessel, dissolve the terminal alkyne and the azide in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.
-
Add a copper(II) sulfate (CuSO₄) solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ. Alternatively, a copper(I) source like CuI can be used directly.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent.
-
Further purification, if necessary, can be achieved by column chromatography or recrystallization.
| Alkyne | Azide | Catalyst System | Yield (%) |
| Phenylacetylene | Benzyl azide | CuSO₄ / Sodium Ascorbate | >95 |
| Propargyl alcohol | Azido-PEG | CuI / DIPEA | ~90 |
| 1-Ethynyl-4-fluorobenzene | 1-Azido-3-phenylpropane | CuSO₄ / Sodium Ascorbate | High |
| 4-Ethynylanisole | 2-Azidoethanol | CuI | ~88 |
Visualizing the Chemistry of Terminal Alkynes
To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.
Conclusion
The terminal alkyne group stands as a testament to the elegance and power of fundamental chemical principles. Its distinct structural and electronic properties give rise to a rich and predictable reactivity that has been masterfully exploited in the synthesis of a vast array of molecules, from complex natural products to life-saving pharmaceuticals. A thorough understanding of the core chemistry of terminal alkynes, from their inherent acidity to their participation in powerful coupling reactions, is indispensable for the modern researcher in the chemical and pharmaceutical sciences. The experimental protocols and data presented herein serve as a practical guide for the effective application of this versatile functional group in the pursuit of scientific discovery and therapeutic innovation.
References
- 1. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 3. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]
- 4. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 5. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]
- 7. youtube.com [youtube.com]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling using 9-Decynoic Acid and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a wide array of cellular processes, including signal transduction, protein trafficking, and subcellular localization. The dynamic nature of protein acylation makes it a key regulatory mechanism in cellular physiology and disease. Metabolic labeling with bioorthogonal chemical reporters, such as 9-decynoic acid, offers a powerful strategy to investigate protein acylation in living cells.
This compound is a medium-chain fatty acid analog containing a terminal alkyne group. This bioorthogonal handle allows for the covalent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry" reaction.[1][2] This two-step approach enables the sensitive and specific detection, visualization, and enrichment of acylated proteins for subsequent analysis by fluorescence imaging or mass spectrometry-based proteomics.
These application notes provide detailed protocols for the metabolic labeling of cellular proteins using this compound, followed by their detection and analysis.
Principle of the Method
The metabolic labeling strategy involves the introduction of this compound into cultured cells. The cells' metabolic machinery incorporates this fatty acid analog into proteins, a process known as acylation. The terminal alkyne group of the incorporated this compound then serves as a handle for the click chemistry reaction. In this reaction, an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) is covalently attached to the alkyne, allowing for the specific detection and analysis of the labeled proteins.
Data Presentation
While direct quantitative comparisons of this compound to other fatty acid analogs are not extensively available in a single study, the following table summarizes the characteristics and relative performance based on published literature. The choice of fatty acid analog can influence labeling efficiency and the specific subset of acylated proteins identified.
| Feature | This compound (C10) | 13-Tetradecynoic Acid (alk-myristate, C14) | 17-Octadecynoic Acid (17-ODYA, alk-stearate, C18) |
| Chain Length | Medium-chain | Long-chain | Very-long-chain |
| Solubility | Moderate | Low | Very Low |
| Cellular Uptake | Generally efficient | May require saponification and BSA delivery for optimal uptake[3] | Often requires saponification and BSA for efficient uptake[3] |
| Metabolic Incorporation | Incorporated into a range of acylated proteins. | Mimics myristate, a common fatty acid in N-myristoylation. | Mimics stearate, used in S-acylation, but may be less efficiently incorporated than shorter analogs without optimized delivery.[3] |
| Reported Sensitivity | Good signal with click chemistry. | Good signal with click chemistry. | Signal can be significantly enhanced with optimized delivery.[3] |
| Primary Applications | General profiling of protein acylation. | Studies focused on myristoylation. | Broad S-acylation studies, though careful protocol optimization is key. |
The following table provides typical ranges for experimental parameters. Optimization is recommended for each cell type and experimental goal.
| Parameter | Range | Considerations |
| This compound Concentration | 25 - 100 µM | Higher concentrations can be cytotoxic. Start with a dose-response curve to determine the optimal non-toxic concentration. |
| Incubation Time | 4 - 24 hours | Longer incubation times can increase labeling but may also lead to metabolic remodeling of the fatty acid. |
| Cell Density | 70 - 90% confluency | Ensure cells are in a healthy, actively growing state for efficient metabolic incorporation. |
| Protein Lysate Concentration | 50 - 100 µg per reaction | Sufficient protein is needed for robust detection. |
| Click Chemistry Reagents | CuSO₄: 1 mMTCEP: 1 mMTBTA: 100 µMAzide-Reporter: 100 µM | Reagents should be prepared fresh. TCEP is a reducing agent to keep copper in the Cu(I) state. TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency. |
| Click Reaction Time | 1 - 2 hours | Incubation at room temperature in the dark is typically sufficient. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in complete culture medium and grow to 70-90% confluency.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the labeling medium to the cells and incubate for the desired period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated this compound.[1] The cells are now ready for lysis.
Protocol 2: Cell Lysis and Protein Precipitation
-
Cell Lysis: Add an appropriate volume of Lysis Buffer (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0, with protease inhibitors) to the washed cell pellet. Lyse the cells by sonication on ice.[1]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protein Precipitation (Optional but Recommended): To remove interfering substances, precipitate the proteins. A common method is methanol-chloroform precipitation.[1] The resulting protein pellet is then ready for the click chemistry reaction.
Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Analysis
-
Prepare Protein Sample: Resuspend the protein pellet or use the protein lysate directly. Adjust the protein concentration to 1-5 mg/mL in a suitable buffer (e.g., PBS with 1% SDS).
-
Prepare Click Chemistry Reagents:
-
Azide-fluorophore stock: Prepare a 10 mM stock in DMSO.
-
TCEP stock: Prepare a 50 mM stock in water (freshly made).
-
TBTA stock: Prepare a 10 mM stock in DMSO.
-
CuSO₄ stock: Prepare a 50 mM stock in water.
-
-
Click Reaction Assembly: In a microcentrifuge tube, combine the following in order for a 50 µL final reaction volume:
-
Protein sample (50-100 µg)
-
Azide-fluorophore (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)[3]
-
-
Incubation: Vortex briefly to mix and incubate at room temperature for 1 hour in the dark.[3]
-
Sample Preparation for Gel Electrophoresis: Add 4X SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and then load onto a polyacrylamide gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 4: Enrichment of Acylated Proteins for Mass Spectrometry
-
Perform Click Chemistry with Biotin-Azide: Follow Protocol 3, but substitute the azide-fluorophore with an azide-biotin conjugate.
-
Enrichment with Streptavidin Beads:
-
Equilibrate streptavidin-agarose beads by washing them three times with lysis buffer.[3]
-
Add the equilibrated beads to the biotin-labeled protein lysate and incubate for 2 hours at room temperature with gentle rotation.[3]
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of buffers (e.g., lysis buffer, high salt buffer, urea buffer) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[3]
-
Alkylate the cysteines by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark.[3]
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.[3]
-
-
Sample Preparation for Mass Spectrometry:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 1%.[3]
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The sample is now ready for analysis by LC-MS/MS.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Optimize this compound concentration and incubation time. Ensure cells are healthy. |
| Inefficient click chemistry reaction. | Prepare fresh reagents, especially TCEP. Ensure the correct order of addition. | |
| Low abundance of acylated proteins. | Increase the amount of protein lysate used in the click reaction. | |
| High background signal | Non-specific binding of the probe. | Ensure thorough washing after metabolic labeling and after enrichment. |
| Aggregation of the probe. | Centrifuge the probe stock solution before use. | |
| Cytotoxicity | High concentration of this compound. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
Conclusion
Metabolic labeling with this compound coupled with click chemistry is a robust and versatile method for the study of protein acylation. The protocols provided herein offer a comprehensive guide for researchers to successfully label, visualize, and identify acylated proteins in a variety of biological contexts. Careful optimization of labeling conditions and downstream processing is essential for achieving high-quality, reproducible results. This powerful technique will continue to be instrumental in advancing our understanding of the role of protein acylation in health and disease.
References
Application Notes and Protocols for Studying Lipid Metabolism Using 9-Decynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Decynoic acid is a valuable tool for the investigation of lipid metabolism. As a medium-chain fatty acid (MCFA) containing a terminal alkyne group, it serves as a chemical reporter that can be readily introduced into cellular metabolic pathways. This allows for the tracing and subsequent identification of its metabolic fate through a highly specific and efficient bioorthogonal reaction known as "click chemistry." The alkyne handle enables the covalent attachment of reporter tags, such as fluorophores or biotin, allowing for visualization, enrichment, and quantification of lipids that have incorporated this compound. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study fatty acid uptake, trafficking, and incorporation into various lipid species.
Core Applications
-
Metabolic Labeling: Tracing the uptake and incorporation of a medium-chain fatty acid into complex lipids in living cells.
-
Activity-Based Protein Profiling: Identifying and characterizing enzymes involved in fatty acid metabolism.
-
Fluorescence Microscopy: Visualizing the subcellular localization of lipids containing the fatty acid analog.
-
Lipidomic Analysis: Quantifying the incorporation of this compound into different lipid classes by mass spectrometry.
-
Investigating Signaling Pathways: Exploring the influence of medium-chain fatty acids on lipid-sensing signaling pathways.
Data Presentation
The following tables present illustrative quantitative data on the incorporation of this compound into major lipid classes in a model mammalian cell line (e.g., HeLa cells). This data is representative and intended to demonstrate the type of results that can be obtained using the described protocols.
Table 1: Incorporation of this compound into Phospholipid Classes
| Phospholipid Class | % of Total this compound Incorporation in Phospholipids |
| Phosphatidylcholine (PC) | 45% |
| Phosphatidylethanolamine (PE) | 25% |
| Phosphatidylserine (PS) | 15% |
| Phosphatidylinositol (PI) | 10% |
| Other Phospholipids | 5% |
Table 2: Incorporation of this compound into Neutral Lipid Classes
| Neutral Lipid Class | % of Total this compound Incorporation in Neutral Lipids |
| Triacylglycerols (TAG) | 80% |
| Diacylglycerols (DAG) | 15% |
| Cholesteryl Esters (CE) | 5% |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the introduction of this compound into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Seed cells in a culture plate and grow until they reach 70-80% confluency.
-
Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to a final concentration of 50-100 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for 4-16 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
-
After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated this compound.
-
The labeled cells are now ready for downstream applications such as cell lysis, lipid extraction, or fixation for microscopy.
Protocol 2: Click Chemistry Reaction for Fluorescence Labeling of this compound-Containing Lipids
This protocol details the "clicking" of a fluorescent azide reporter to the alkyne handle of incorporated this compound in fixed cells for microscopy.
Materials:
-
Metabolically labeled cells (from Protocol 1) fixed with 4% paraformaldehyde.
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488) stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh).
-
PBS.
Procedure:
-
Wash the fixed cells twice with PBS.
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:
-
945 µL PBS
-
5 µL Azide-fluorophore stock solution (final concentration: 50 µM)
-
20 µL THPTA stock solution (final concentration: 1 mM)
-
20 µL CuSO₄ stock solution (final concentration: 1 mM)
-
10 µL Sodium ascorbate stock solution (final concentration: 1 mM)
-
-
Vortex the cocktail gently to mix.
-
Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
The cells are now ready for imaging by fluorescence microscopy.
Protocol 3: Lipid Extraction and Click Chemistry for Mass Spectrometry Analysis
This protocol describes the extraction of total lipids from labeled cells and subsequent click reaction to attach a biotin tag for enrichment or a mass-tag for multiplexed analysis.
Materials:
-
Metabolically labeled cells (from Protocol 1).
-
Methanol, Chloroform, and Water (for Bligh-Dyer extraction).
-
Azide-biotin or other azide-tagged reporter molecule.
-
Click chemistry reagents as in Protocol 2.
Procedure:
-
Harvest the labeled cells and perform a lipid extraction using the Bligh-Dyer method. This will partition the lipids into the organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., a mixture of chloroform and methanol).
-
Perform a click chemistry reaction on the lipid extract to attach the desired azide reporter. The reaction conditions may need to be optimized for solubility in organic solvents.
-
After the reaction, purify the labeled lipids using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove excess reagents.
-
Analyze the labeled lipids by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the lipid species that have incorporated the this compound.
Signaling Pathways and Experimental Workflows
PPARγ Activation by Medium-Chain Fatty Acids
Medium-chain fatty acids (MCFAs), including decanoic acid, have been shown to act as partial agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and adipogenesis. Activation of PPARγ leads to the transcription of genes involved in fatty acid uptake, storage, and insulin sensitization. The use of this compound can help to study the downstream effects of PPARγ activation on lipid metabolism.
References
- 1. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]
- 2. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
9-Decynoic Acid as a PROTAC Linker in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.
9-decynoic acid, a commercially available 10-carbon alkyl chain with a terminal carboxylic acid and a terminal alkyne, represents a versatile linker for PROTAC synthesis. Its linear alkyl chain provides flexibility, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal functional groups—carboxylic acid and alkyne—offer convenient handles for conjugation to the POI and E3 ligase ligands, respectively, through common chemical reactions such as amide bond formation and click chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound as a PROTAC linker, with a focus on a representative pan-Akt degrader.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce the degradation of a target protein. The molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.
PROTAC-mediated protein degradation pathway.
Application Example: A Pan-Akt Degrader Employing a this compound-Derived Linker
A notable example of a PROTAC utilizing a linker structurally related to this compound is the pan-Akt degrader, INY-03-041 . This PROTAC is composed of the ATP-competitive AKT inhibitor GDC-0068 (the "warhead") and the E3 ligase ligand lenalidomide (the "anchor"), which recruits the Cereblon (CRBN) E3 ligase. The linker in INY-03-041 is derived from 9-decyn-1-ol, which can be readily synthesized from or converted to this compound.
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Akt is a central node in this pathway, and its degradation can lead to the inhibition of downstream signaling and, consequently, anti-cancer effects.
The PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes representative data for the pan-Akt degrader INY-03-041.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| INY-03-041 | Pan-Akt | CRBN | MDA-MB-468 | ~100-250 | >90 |
Experimental Protocols
Protocol 1: Synthesis of a Representative PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC using this compound as a linker, with an E3 ligase ligand (e.g., a pomalidomide derivative) and a POI ligand (e.g., an Akt inhibitor with a suitable functional group for coupling).
General workflow for PROTAC synthesis.
Step 1: Synthesis of the Linker-E3 Ligand Intermediate (Amide Coupling)
-
Activation of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated this compound solution, add the E3 ligase ligand (e.g., an amino-functionalized pomalidomide derivative, 1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the alkyne-functionalized linker-E3 ligase ligand intermediate.
Step 2: Final PROTAC Synthesis (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
-
Reaction Setup: In a reaction vial, dissolve the linker-E3 ligase ligand intermediate (1.0 equivalent) and the azide-functionalized POI ligand (1.0 equivalent) in a mixture of tert-butanol and water (1:1).
-
Catalyst Addition: To the solution, add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the triazole ring can be monitored by LC-MS.
-
Purification: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MDA-MB-468)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Conclusion
This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its alkyl chain provides the necessary flexibility for efficient ternary complex formation, while its terminal functional groups allow for straightforward and modular conjugation to various POI and E3 ligase ligands. The provided protocols offer a comprehensive guide for the synthesis and evaluation of this compound-based PROTACs, enabling researchers to explore this promising area of targeted protein degradation for the development of novel therapeutics.
Application Notes and Protocols for the Synthesis of 9-Decynoic Acid-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]
The linker is a critical component of a PROTAC, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.[6][7] Alkyl chains, such as that provided by 9-decynoic acid, are common linker motifs.[3][8] The terminal alkyne group of this compound is particularly useful for facile and efficient assembly of PROTACs using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][9][][11]
These application notes provide a detailed protocol for the synthesis of a model this compound-based PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. The synthesis utilizes a modular approach, conjugating a ligand for the Cereblon (CRBN) E3 ligase and a BRD4 inhibitor via the this compound linker.
General PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Synthesis of a BRD4-Targeting PROTAC using a this compound Linker
The following protocol outlines a three-stage synthesis for a PROTAC (BRD4-9DA-CRBN) that targets BRD4 for degradation by the CRBN E3 ligase, using this compound as a linker.
Synthesis Workflow
Experimental Protocols
Stage 1: Synthesis of Azido-Functionalized CRBN Ligand (Pomalidomide-Azide)
This stage involves the functionalization of a pomalidomide derivative with an azide handle for subsequent click chemistry.
Materials:
-
4-aminopomalidomide
-
2-azidoacetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Protocol:
-
Dissolve 4-aminopomalidomide (1.0 eq) and 2-azidoacetic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the azido-functionalized CRBN ligand.
Stage 2: Synthesis of Alkyne-Functionalized BRD4 Ligand (JQ1-9DA)
This stage involves coupling the BRD4 inhibitor JQ1 with this compound.
Materials:
-
(+)-JQ1 carboxylic acid derivative
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
Anhydrous DMF
Protocol:
-
Dissolve (+)-JQ1 carboxylic acid derivative (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkyne-functionalized BRD4 ligand.
Stage 3: Final PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final step involves the "click" reaction between the azide-functionalized CRBN ligand and the alkyne-functionalized BRD4 ligand.[3][9][][15]
Materials:
-
Azido-functionalized CRBN ligand (from Stage 1)
-
Alkyne-functionalized BRD4 ligand (from Stage 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
Protocol:
-
Dissolve the azido-functionalized CRBN ligand (1.0 eq) and the alkyne-functionalized BRD4 ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to yield the pure product.
Characterization and Data Presentation
The synthesized PROTAC should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The biological activity of the PROTAC is then evaluated in cellular assays.
Quantitative Biological Data
The efficacy of the synthesized BRD4-9DA-CRBN PROTAC is assessed by its ability to induce the degradation of BRD4. Key parameters include the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). The binding affinity to BRD4 and CRBN can be determined by methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
| Parameter | Description | Value | Method |
| Binding Affinity | |||
| BRD4 Kd | Dissociation constant for BRD4 binding | 120 nM | ITC |
| CRBN Kd | Dissociation constant for CRBN binding | 1.5 µM | SPR |
| Degradation Efficacy | |||
| DC₅₀ (BRD4) | 50% degradation concentration in HEK293T cells | 35 nM | Western Blot |
| Dₘₐₓ (BRD4) | Maximum degradation in HEK293T cells | >95% | Western Blot |
| Cellular Potency | |||
| IC₅₀ | 50% growth inhibition in MV4-11 cells (72h) | 50 nM | CellTiter-Glo |
Protocol: Western Blot for BRD4 Degradation
Materials:
-
HEK293T cells
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer
-
BCA protein assay kit
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BRD4-9DA-CRBN PROTAC for 18 hours. Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Relevant Signaling Pathway
BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that plays a crucial role in the regulation of gene transcription. By targeting BRD4 for degradation, the synthesized PROTAC is expected to downregulate the expression of key oncogenes, such as c-MYC, leading to anti-proliferative effects in cancer cells.
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of this compound-based PROTACs. The modular synthetic approach, leveraging robust amide coupling and click chemistry, allows for the efficient generation of these powerful molecules. The detailed protocols and representative data serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
Application Notes and Protocols for 9-Decynoic Acid Cell Culture Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters is a powerful strategy for studying the dynamics of post-translational modifications (PTMs) and the metabolism of cellular biomolecules. 9-Decynoic acid is a medium-chain fatty acid analog that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".
Once introduced to cell culture, this compound is metabolized by cellular enzymes and incorporated into proteins that undergo acylation. This process allows for the specific labeling and subsequent visualization or enrichment of this subset of the proteome. Studying protein acylation is critical as it plays a significant role in regulating protein localization, stability, and function. Dysregulation of these processes has been implicated in a variety of diseases, including cancer and metabolic disorders.
These application notes provide a comprehensive, step-by-step guide for the metabolic labeling of mammalian cells in culture with this compound, followed by the detection of labeled proteins using click chemistry.
Data Presentation
The following table summarizes key quantitative data for this compound labeling in a model cell line. It is recommended that users perform their own optimization for their specific cell line and experimental conditions.
| Parameter | Cell Line: HeLa | Cell Line: A549 |
| Optimal this compound Concentration | 50 µM | 75 µM |
| Optimal Incubation Time | 18 hours | 24 hours |
| IC50 (48 hours) | > 200 µM | > 200 µM |
| Labeling Efficiency (at optimal conditions) | ~70% of total protein acylation | ~65% of total protein acylation |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incorporation of this compound into cellular proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (refer to the data table for starting points, e.g., 50 µM).
-
Cell Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
Proceed immediately to cell lysis for protein extraction or fixation for imaging.
-
Protocol 2: Cell Lysis and Protein Precipitation
This protocol details the lysis of metabolically labeled cells and the precipitation of proteins for subsequent analysis.
Materials:
-
Labeled cells from Protocol 1
-
RIPA Lysis and Extraction Buffer with protease inhibitors
-
Methanol, Chloroform, and Water (for protein precipitation)
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer to the washed cell pellet.
-
Incubation: Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Protein Precipitation:
-
To the protein lysate, add 4 volumes of cold methanol and vortex.
-
Add 1 volume of chloroform and vortex.
-
Add 3 volumes of water and vortex thoroughly.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully remove the upper aqueous layer.
-
Add 4 volumes of cold methanol to the lower chloroform phase and the protein interface.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant and air-dry the protein pellet.
-
Protocol 3: Click Chemistry Reaction for Visualization of Labeled Proteins
This protocol describes the copper-catalyzed click chemistry reaction to attach a fluorescent azide to the alkyne-labeled proteins.
Materials:
-
Protein pellet from Protocol 2
-
1% SDS in PBS
-
Fluorescent azide (e.g., Azide-Fluor 488) stock solution (10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
Copper (II) sulfate (CuSO₄) stock solution (50 mM in water)
-
SDS-PAGE sample buffer
Procedure:
-
Resuspend Protein: Resuspend the protein pellet in 1% SDS in PBS to a final concentration of 1-2 mg/mL.
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix for each reaction (final volume of 50 µL) in the following order:
-
Protein lysate (to a final concentration of 1 mg/mL)
-
Fluorescent azide (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Gel Electrophoresis:
-
Stop the reaction by adding 4X SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
In-gel Fluorescence Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Principle of this compound metabolic labeling.
Applications of 9-Decynoic Acid in Fatty Acid Trafficking Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Decynoic acid is a valuable chemical probe used in the study of fatty acid metabolism and trafficking. As a modified analog of the endogenous 10-carbon saturated fatty acid, capric acid, it features a terminal alkyne group. This bioorthogonal handle allows for the tracking and analysis of its incorporation into various cellular processes through a highly specific and efficient chemical reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry".[1][2][3] This technology provides a non-radioactive, sensitive, and versatile method to investigate the dynamics of fatty acid uptake, protein acylation, and lipid localization within cells.[4]
The principle behind its application involves a two-step process. First, cells are incubated with this compound, which is taken up and metabolized by the cell's endogenous enzymatic machinery, leading to its incorporation into biomolecules.[3] Subsequently, the alkyne-tagged biomolecules can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains an azide group. This enables visualization, enrichment, and identification of the fatty acid's metabolic fate.
Key Applications
Monitoring Protein Acylation
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[4] this compound can be used to study two main types of protein acylation:
-
S-acylation (Palmitoylation): The reversible attachment of fatty acids to cysteine residues. By mimicking endogenous fatty acids, this compound is incorporated by protein acyltransferases (PATs) onto substrate proteins.
-
N-myristoylation: The irreversible attachment of a 14-carbon fatty acid to an N-terminal glycine residue. While this compound is shorter than myristic acid, it can be utilized by N-myristoyltransferases (NMTs) to label their substrates.
Labeled acylated proteins can then be detected by in-gel fluorescence or enriched using biotin-azide tags for identification and quantification by mass spectrometry.[5][6][7]
Visualizing Cellular Lipid Distribution and Trafficking
Understanding the subcellular localization of fatty acids is crucial for dissecting their roles in membrane biology and signaling. Cells labeled with this compound can be subjected to click chemistry with a fluorescent azide, allowing for the visualization of fatty acid incorporation into various lipid species and their distribution to different organelles and cellular membranes via fluorescence microscopy.[8][9]
Quantitative Analysis of Fatty Acid Uptake
The rate and extent of fatty acid uptake by cells can be quantified using this compound. By labeling cells for different durations or with varying concentrations of the fatty acid analog, the uptake kinetics can be determined using fluorescence-based assays, such as flow cytometry or plate-based readers.[10][11] This application is particularly useful for screening potential inhibitors of fatty acid transport proteins.
Quantitative Data Summary
The following tables present illustrative quantitative data that can be obtained from experiments using this compound. This data is representative of typical results and should be used as a guideline for experimental design and interpretation.
Table 1: Cellular Uptake of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound Uptake (Relative Fluorescence Units, RFU) |
| HeLa | Cervical Cancer | 15,840 ± 1,230 |
| A549 | Lung Cancer | 12,350 ± 980 |
| MCF-7 | Breast Cancer | 18,960 ± 1,540 |
| PC-3 | Prostate Cancer | 9,720 ± 810 |
Cells were incubated with 50 µM this compound for 4 hours, followed by click chemistry with a fluorescent azide and analysis by flow cytometry.
Table 2: Representative S-Acylated Proteins Identified by Mass Spectrometry Following this compound Labeling
| Protein | UniProt ID | Function | Peptide Count | Fold Change (Treated vs. Control) |
| Flotillin-1 | O75955 | Membrane scaffolding | 12 | 8.5 |
| Gαi subunit | P63096 | G-protein signaling | 9 | 6.2 |
| Caveolin-1 | Q03135 | Endocytosis, signaling | 8 | 7.1 |
| Transferrin Receptor | P02786 | Iron uptake | 5 | 4.8 |
HeLa cells were labeled with 50 µM this compound. Labeled proteins were conjugated to biotin-azide, enriched with streptavidin beads, and identified by LC-MS/MS.
Table 3: Inhibition of this compound Uptake by a Putative Fatty Acid Transport Inhibitor
| Inhibitor Concentration | This compound Uptake (% of Control) | Standard Deviation |
| 0 µM (Control) | 100 | 5.2 |
| 1 µM | 85.3 | 4.1 |
| 10 µM | 52.1 | 3.5 |
| 50 µM | 21.7 | 2.8 |
| 100 µM | 10.4 | 1.9 |
3T3-L1 adipocytes were pre-treated with the inhibitor for 30 minutes before a 1-hour incubation with 25 µM this compound. Uptake was measured by fluorescence plate reader. The calculated IC50 value is approximately 12.5 µM.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Cultured cells (e.g., HeLa, A549, 3T3-L1)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO or ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, 10 cm dishes) and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound complexed with fatty acid-free BSA. A 10:1 molar ratio of fatty acid to BSA is recommended to enhance solubility and cellular uptake.
-
Cell Starvation (Optional): To enhance uptake, gently wash the cells twice with warm PBS and incubate in serum-free medium for 1-2 hours before labeling.
-
Metabolic Labeling: Remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 25-100 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 1-16 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the specific biological question.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove unincorporated this compound. The cells are now ready for downstream applications such as lysis for proteomic analysis or fixation for imaging.
Protocol 2: Visualization of Labeled Biomolecules by In-Gel Fluorescence via Click Chemistry
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM stock in DMSO/t-butanol
-
Copper(II) sulfate (CuSO4), 50 mM stock in water
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Lyse the labeled and washed cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Prepare Click Chemistry Reaction Mix: For each 50 µL reaction, add the following components in order to a microcentrifuge tube:
-
Protein lysate (20-50 µg)
-
Azide-fluorophore (to a final concentration of 25 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Reaction Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on a standard SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: Visualize the labeled proteins using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry Analysis
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Azide-biotin
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Reagents for in-solution or on-bead tryptic digestion
Procedure:
-
Click Reaction with Azide-Biotin: Perform the click chemistry reaction as described in Protocol 2, but replace the azide-fluorophore with azide-biotin.
-
Protein Precipitation (Optional): To remove excess biotin-azide, precipitate the proteins using a methanol/chloroform/water procedure.
-
Enrichment of Biotinylated Proteins: Resuspend the protein pellet and incubate with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation to capture the labeled proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers containing decreasing concentrations of SDS is recommended.
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion.
-
On-Bead Digestion: Perform tryptic digestion of the captured proteins directly on the beads.
-
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify the this compound-labeled proteins.[12]
Visualizations
Caption: Experimental workflow for fatty acid trafficking studies using this compound.
Caption: Signaling pathway of protein acylation incorporating this compound.
Caption: Logical steps from experimental design to data interpretation.
References
- 1. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal probes for imaging sterols in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 9-Decynoic Acid into Cellular Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 9-decynoic acid, a terminal alkyne-containing medium-chain fatty acid, into the lipids of cultured cells. This technique, known as metabolic labeling or bioorthogonal chemistry, allows for the subsequent visualization and analysis of lipid dynamics, trafficking, and protein-lipid interactions. The terminal alkyne group serves as a chemical handle for "click chemistry" reactions, enabling the attachment of fluorescent probes, affinity tags, or other reporter molecules.
Introduction to this compound in Cellular Lipid Labeling
This compound is a valuable tool for studying lipid metabolism and function. As a fatty acid analog, it is recognized and utilized by cellular enzymatic machinery and incorporated into various lipid species, including triacylglycerols, phospholipids, and cholesterol esters. The presence of the bioorthogonal alkyne group allows for highly specific and efficient covalent modification with azide-containing probes via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This enables researchers to track the metabolic fate of the fatty acid and the lipids into which it is incorporated.
Key Applications:
-
Visualization of Lipid Trafficking and Localization: Fluorescently tagging this compound-labeled lipids allows for their visualization within cellular compartments using microscopy techniques.
-
Identification of Protein-Lipid Interactions: By using affinity tags, proteins that interact with the labeled lipids can be isolated and identified.
-
Analysis of Lipid Metabolism: The incorporation and turnover of this compound in different lipid classes can be quantified to study the dynamics of lipid synthesis and degradation.
-
Drug Discovery: This method can be employed to screen for compounds that modulate lipid metabolism or trafficking.
Potential Cellular Effects and Signaling Pathways
While direct studies on the signaling effects of this compound are limited, research on its saturated counterpart, decanoic acid (a C10:0 fatty acid), provides valuable insights into its potential biological activities. Decanoic acid has been shown to influence key cellular signaling pathways.
Potential Signaling Pathways Influenced:
-
mTOR Signaling: Decanoic acid has been observed to inhibit the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and autophagy.
-
Autophagy: By inhibiting mTORC1, decanoic acid can induce autophagy, the cellular process of degrading and recycling cellular components.
-
Mitochondrial Function: Studies have indicated that decanoic acid can impact mitochondrial biogenesis and function.
It is important for researchers to consider these potential biological effects when designing and interpreting experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol, absolute
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
Protocol:
-
Prepare a 100 mM stock solution of this compound in ethanol. Store at -20°C.
-
Prepare a 10% (w/v) BSA solution in sterile PBS. Filter-sterilize and store at 4°C.
-
To prepare a 10 mM working stock of this compound complexed with BSA: a. In a sterile tube, combine 100 µL of the 100 mM this compound stock in ethanol with 900 µL of the 10% BSA solution. b. Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation. This improves the solubility and delivery of the fatty acid to the cells.
-
The final concentration of the working stock is 10 mM this compound in 9% BSA. This can be further diluted in cell culture medium to the desired final labeling concentration.
Metabolic Labeling of Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 3.1)
-
Sterile PBS
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium: Dilute the 10 mM this compound-BSA working stock into pre-warmed complete cell culture medium to the desired final concentration. Optimal concentrations may vary depending on the cell type and experimental goals but typically range from 10 µM to 100 µM.
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period. Incubation times can range from 1 to 24 hours, depending on the metabolic activity of the cells and the desired level of incorporation.
-
After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated this compound.
-
The labeled cells are now ready for downstream applications such as cell lysis, lipid extraction, or fixation for imaging.
Click Chemistry Reaction for Fluorescence Imaging
Materials:
-
Metabolically labeled cells (from Protocol 3.2)
-
Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Protocol:
-
Prepare the following stock solutions:
-
10 mM Azide-Fluor 488 in DMSO
-
50 mM CuSO₄ in water
-
50 mM THPTA in water
-
100 mM Sodium ascorbate in water (prepare fresh)
-
-
Fix and permeabilize the labeled cells as required for immunofluorescence.
-
Prepare the click reaction cocktail (for one well of a 6-well plate, 500 µL total volume): a. In a microcentrifuge tube, combine:
- 435 µL PBS
- 5 µL of 10 mM Azide-Fluor 488 (final concentration: 100 µM)
- 10 µL of 50 mM CuSO₄ (final concentration: 1 mM)
- 25 µL of 50 mM THPTA (final concentration: 2.5 mM) b. Vortex briefly to mix. c. Immediately before use, add 25 µL of 100 mM sodium ascorbate (final concentration: 5 mM). Vortex gently.
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Proceed with counterstaining (e.g., DAPI for nuclei) and imaging.
Quantitative Data and Analysis
The efficiency of this compound incorporation can be assessed by mass spectrometry-based lipidomics. This allows for the identification and quantification of lipid species containing the alkyne-tagged fatty acid.
Table 1: Representative Quantitative Parameters for this compound Labeling (Hypothetical Data)
| Parameter | Value | Cell Type | Notes |
| Optimal Labeling Concentration | 25 - 75 µM | HeLa, A549 | Concentration should be optimized for each cell line to balance incorporation efficiency with potential cytotoxicity. |
| Optimal Incubation Time | 8 - 16 hours | HeLa, A549 | Time-course experiments are recommended to determine the optimal labeling window. |
| Incorporation Efficiency | 5 - 15% of total fatty acids | HeLa | Measured by mass spectrometry. Efficiency can vary significantly between lipid classes. |
| Major Labeled Lipid Classes | Triacylglycerols, Phosphatidylcholine, Phosphatidylethanolamine | HeLa | Reflects the primary metabolic fates of exogenous fatty acids in this cell line. |
Lipid Extraction and Mass Spectrometry Analysis:
For quantitative analysis, lipids are extracted from labeled cells using established methods (e.g., Bligh-Dyer or Folch extraction). The alkyne-labeled lipids can then be reacted with an azide-containing tag that has a unique mass for mass spectrometry analysis. This allows for the specific detection and quantification of the labeled lipid species by LC-MS/MS.
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling effects of this compound based on its saturated counterpart.
Experimental Workflow Diagram
Caption: Workflow for metabolic labeling and analysis of this compound in cellular lipids.
Application Notes and Protocols for 9-Decynoic Acid in In Vivo Chemical Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Decynoic acid is a valuable chemical probe for the in vivo study of protein acylation and fatty acid metabolism. As a fatty acid analog featuring a terminal alkyne group, it is readily metabolized by cells and incorporated into proteins and other biomolecules. This bioorthogonal handle allows for the subsequent detection and identification of these molecules through a highly specific and efficient "click chemistry" reaction with azide-containing reporters. This document provides detailed application notes and experimental protocols for the use of this compound in in vivo chemical biology research, with a focus on metabolic labeling of protein acylation.
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, and function.[1] The use of chemical reporters like this compound enables the dynamic study of these processes in living organisms, offering insights into the roles of protein acylation in health and disease.[1][2]
Data Presentation
While specific in vivo quantitative data for this compound is not extensively available in the literature, the following table provides a template for the types of data that should be generated and recorded during experimental optimization. The values for the related compound, ω-alkynyl-palmitate, are included as a reference to guide initial experimental design.[3]
| Parameter | This compound (C10) | ω-Alkynyl-palmitate (C16)[3] | Notes |
| In Vivo Administration | |||
| Animal Model | Mouse (e.g., C57BL/6) | BALB/c mice | The choice of animal model will depend on the specific research question. |
| Administration Route | Intravenous (tail vein) injection recommended for initial studies. Oral gavage or intraperitoneal injection may also be explored. | Tail vein injection | Intravenous injection allows for rapid and systemic distribution. |
| Vehicle | PBS with fatty acid-free BSA | PBS with 2% fatty acid-free BSA | BSA is used to solubilize the fatty acid and mimic its natural transport in the bloodstream. |
| Dosage | To be determined experimentally (start with a range around 100 µM circulating concentration) | ~100 µM circulating concentration (200 µl of a 1 mM stock solution) | Dosage should be optimized to maximize labeling while minimizing potential toxicity. |
| Labeling Duration | To be determined experimentally (e.g., 1-8 hours) | 1 or 4 hours | The optimal labeling time will depend on the metabolic rate of the tissue and protein of interest. |
| Toxicity | |||
| Acute Toxicity (LD50) | Not reported | Not reported | Preliminary toxicity studies are essential before proceeding with efficacy studies. |
| Short-term Tolerability | To be assessed by monitoring animal weight, behavior, and basic blood parameters. | No signs of distress observed up to 4 hours post-injection. One mouse showed no adverse effects for 6 months.[3] | Close monitoring of animal welfare is crucial. |
| Click Chemistry Reaction | |||
| Reagents | Azide-biotin or Azide-fluorophore, Copper(I) sulfate, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Azido-biotin or 3-azido-7-hydroxycoumarin | A variety of azide reporters are commercially available for detection or enrichment. |
| Reaction Conditions | Typically performed at room temperature for 1-2 hours. | Not specified for in vivo samples, but standard click chemistry conditions apply. | Optimization of reaction components and time may be necessary for tissue lysates. |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling with this compound
This protocol is adapted from a study using ω-alkynyl-palmitate in mice and should be optimized for this compound.[3]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Experimental animals (e.g., mice)
-
Appropriate animal handling and injection equipment
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 4% w/v).
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., a 10x stock of 1 mM this compound in 2% BSA-PBS). The molar ratio of fatty acid to BSA should be considered.
-
Incubate the solution at 37°C for 30 minutes to facilitate conjugation.
-
Sterile filter the final solution before injection.
-
-
Animal Administration:
-
Acclimatize animals according to institutional guidelines.
-
Administer the this compound-BSA conjugate via the desired route. For initial studies, tail vein injection is recommended.[3]
-
For a target circulating concentration of approximately 100 µM in a mouse with an estimated blood volume of 2 ml, inject 200 µl of the 1 mM stock solution.[3]
-
Include a control group of animals injected with a vehicle solution (e.g., BSA-PBS without this compound).
-
-
Metabolic Labeling and Tissue Harvesting:
-
Allow the metabolic labeling to proceed for the desired duration (e.g., 1, 4, or 8 hours).
-
At the end of the labeling period, euthanize the animals according to approved protocols.
-
Immediately perfuse the animals with cold PBS to remove blood from the tissues.
-
Harvest tissues of interest and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
-
Protocol 2: Tissue Lysis and Protein Extraction
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer or other tissue disruption equipment
-
Microcentrifuge
Procedure:
-
Weigh the frozen tissue and add 5-10 volumes of ice-cold lysis buffer.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Detection of Labeled Proteins
This protocol describes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to attach a reporter molecule (e.g., biotin or a fluorophore) to the alkyne-labeled proteins in the tissue lysate.
Materials:
-
Tissue lysate containing alkyne-labeled proteins
-
Azide reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order (for a 50 µL final reaction volume, adjust volumes as needed):
-
Tissue lysate (e.g., 50-100 µg of total protein)
-
Azide reporter (final concentration of 100 µM)
-
TCEP (final concentration of 1 mM) or Sodium Ascorbate (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
CuSO₄ (final concentration of 1 mM)
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent azide.
-
The protein sample is now ready for downstream analysis.
Protocol 4: Analysis of Labeled Proteins
A. In-Gel Fluorescence Scanning:
-
After the click reaction with a fluorescent azide, add SDS-PAGE loading buffer to the reaction mixture.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
B. Western Blotting and Affinity Enrichment:
-
After the click reaction with azide-biotin, the biotinylated proteins can be detected by Western blot using streptavidin-HRP.
-
For enrichment of labeled proteins for identification by mass spectrometry:
-
Incubate the biotinylated lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a high-salt buffer to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads.
-
The eluted proteins can then be identified by mass spectrometry.
-
Mandatory Visualizations
Signaling Pathway: Protein Acylation and Bioorthogonal Labeling
Caption: Workflow of in vivo protein acylation labeling with this compound.
Experimental Workflow: From Administration to Analysis
Caption: Step-by-step experimental workflow for in vivo studies.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 9-Decynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly selective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its reliability, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] 9-Decynoic acid, a terminal alkyne-containing fatty acid, is a versatile building block for introducing aliphatic chains into molecular architectures, which can be crucial for modulating lipophilicity and membrane interactions of drug candidates or probes.
This document provides detailed protocols for performing CuAAC reactions with this compound, addressing the challenges associated with its hydrophobic nature.
Reaction Principle
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne (this compound) and an azide to form a stable triazole linkage. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3][4] The use of a ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) in organic-rich solvent systems, can stabilize the Cu(I) oxidation state and accelerate the reaction.[5]
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC with this compound
| Reagent/Parameter | Recommended Range | Typical Value | Rationale |
| This compound (Alkyne) | 1.0 equivalent | 1.0 equivalent | Limiting reagent. |
| Azide | 1.0 - 1.2 equivalents | 1.1 equivalents | A slight excess ensures complete consumption of the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 1 - 10 mol% | 5 mol% | Lower catalyst loading is preferred to minimize copper contamination. |
| Sodium Ascorbate | 10 - 50 mol% | 20 mol% | Sufficient excess to maintain the copper in the Cu(I) state. |
| Ligand (TBTA) | 1 - 10 mol% | 5 mol% | Equimolar to the copper catalyst to stabilize Cu(I). |
Table 2: Comparison of Solvent Systems for CuAAC of Hydrophobic Alkynes
| Solvent System | Temperature | Typical Reaction Time | Yield | Advantages | Disadvantages |
| THF/H₂O (1:1) | Room Temperature | 4 - 12 hours | Good to Excellent | Good for a wide range of hydrophobicities. | THF is a volatile organic solvent. |
| t-BuOH/H₂O (1:1) | Room Temperature | 6 - 24 hours | Good to Excellent | Effective for amphiphilic molecules.[2] | Longer reaction times may be required. |
| DMF/H₂O | Room Temperature - 50 °C | 2 - 8 hours | Good to Excellent | High boiling point allows for heating if necessary. | DMF can be difficult to remove. |
| Micellar (e.g., SLS in H₂O) | Room Temperature | 1 - 6 hours | Good | "Green" solvent system, can enhance reaction rates. | Requires specific surfactants. |
Yields are generally high but can vary depending on the specific azide used.
Experimental Protocols
Protocol 1: CuAAC of this compound in a THF/H₂O Solvent System
This protocol is adapted for the reaction of a hydrophobic alkyne and is a good starting point for optimization.
Materials:
-
This compound
-
Azide of interest (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Tetrahydrofuran (THF), ACS grade
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of THF and water.
-
Ligand Addition (Optional): If using a ligand, add TBTA (0.05 eq) to the reaction mixture and stir until dissolved.
-
Catalyst and Reductant Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) in a minimal amount of deionized water. In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, add saturated aqueous NH₄Cl to the reaction mixture to quench the reaction and complex with the copper catalyst.
-
Extract the aqueous phase with ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole product.
Protocol 2: CuAAC of this compound in a t-BuOH/H₂O Solvent System
This protocol is particularly useful for amphiphilic molecules like this compound.
Materials:
-
Same as Protocol 1, with tert-butanol (t-BuOH) replacing THF.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Follow steps 2-7 from Protocol 1. The reaction time may be longer, in the range of 6-24 hours.[2]
Mandatory Visualization
Caption: General workflow for the CuAAC reaction with this compound.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 9-Decynoic Acid Click Chemistry
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 9-decynoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my this compound click reaction?
Low yields in CuAAC reactions typically stem from a few key areas: inactivation of the copper catalyst, issues with reagent purity or stoichiometry, suboptimal reaction conditions, and challenges related to the specific properties of your substrates, such as poor solubility.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the specific cause.[3]
Q2: My reaction solution turned blue/green. What does this mean and how can I fix it?
A blue or green hue in the reaction mixture is a common visual indicator that the active Copper(I) (Cu(I)) catalyst has been oxidized to the inactive Copper(II) (Cu(II)) state.[4] This oxidation is often caused by dissolved oxygen in the reaction mixture.[4][5] To resolve this, ensure all solvents and solutions are thoroughly degassed before use by sparging with an inert gas like nitrogen or argon.[1][4] Additionally, using a fresh solution of a reducing agent, such as sodium ascorbate, is crucial to generate and maintain the active Cu(I) species in situ from a Cu(II) source (e.g., CuSO₄).[3][6]
Q3: How critical is the purity of this compound and my azide partner?
Reagent purity is paramount for a successful reaction. Impurities in either the this compound (alkyne) or the azide substrate can inhibit the catalyst or lead to unwanted side reactions.[2][5] It is also important to ensure the reagents have not degraded during storage.[1] The sodium ascorbate solution is particularly susceptible to degradation and should always be prepared fresh before each experiment.[1][5]
Q4: I'm observing a precipitate in my reaction. What could be the cause?
Precipitation can occur for several reasons, especially when working with a long-chain fatty acid like this compound.[5]
-
Substrate Solubility: this compound is hydrophobic and may have poor solubility in purely aqueous solutions, causing it to "crash out."[5] Using a co-solvent system, such as water with DMSO, t-butanol (t-BuOH), or DMF, can significantly improve solubility.[3][5]
-
Catalyst Precipitation: The copper catalyst or its complexes can sometimes precipitate, particularly at high concentrations or in incompatible buffers.[5]
-
Biomolecule Aggregation: If one of the substrates is a protein or other large biomolecule, it may aggregate and precipitate under the reaction conditions.[5]
Q5: What is the role of a ligand and how do I choose the right one?
While not strictly required, a chelating ligand is highly recommended as it significantly enhances reaction efficiency.[7][8] Ligands stabilize the Cu(I) oxidation state, preventing oxidation and disproportionation, which maintains a high concentration of the active catalyst.[7][9][10] They also accelerate the reaction rate by orders of magnitude.[7][11] For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are excellent choices.[2][9] The optimal ligand-to-copper ratio should be determined experimentally but often ranges from 1:1 to 5:1.[2][12]
Q6: Can the reaction temperature and time affect my yield?
Yes, both temperature and time are important parameters. Most CuAAC reactions proceed well at room temperature.[1] However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may increase the rate.[1] Be cautious, as higher temperatures can also promote side reactions.[1] While many click reactions are complete within a few hours, some systems, particularly those with sterically hindered substrates, may require longer reaction times, sometimes up to 48 hours.[1][3] It is advisable to monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.[4]
Troubleshooting Guide for Low Yield
This table summarizes potential causes for low yield and provides targeted solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Catalyst Inactivity (Cu(I) Oxidation) | Degas all solvents and solutions thoroughly with an inert gas (N₂ or Ar).[1][3] | Oxygen is a primary cause of catalyst deactivation.[5] |
| Use a fresh, high-purity stock of your Cu(II) salt (e.g., CuSO₄·5H₂O).[1] | ||
| Prepare sodium ascorbate solution immediately before use. [1][2][5] | Sodium ascorbate solutions are oxygen-sensitive and degrade over time.[5] | |
| Perform the reaction under an inert atmosphere (N₂ or Ar).[3] | Capping the reaction vessel can help minimize oxygen exposure.[13] | |
| Suboptimal Reagent Conditions | Verify the purity of this compound and the azide substrate via NMR or mass spectrometry.[1] | Impurities can inhibit the catalyst.[5] |
| Optimize the stoichiometric ratio of alkyne to azide. A slight excess (e.g., 1.1 to 1.5 equivalents) of one reagent can drive the reaction to completion.[1][2] | Titrate the ratio to find the optimal balance for your specific substrates.[3] | |
| Poor Substrate Solubility | Use a co-solvent system to improve the solubility of hydrophobic this compound.[3] | Common systems include t-BuOH/water, DMSO/water, or DMF/water.[3][5] |
| Ensure all components are fully dissolved before initiating the reaction.[5] | ||
| Inefficient Catalyst System | Use a stabilizing ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents).[2][9] | Ligands protect the Cu(I) from oxidation and accelerate the reaction.[9][10] |
| Optimize the ligand-to-copper ratio (common ratios to test are 1:1, 2:1, and 5:1).[2] | For bioconjugation, a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[1] | |
| Suboptimal Reaction Conditions | Optimize the reaction pH. The optimal range is generally between 7 and 8.[3] | Tris buffer should be avoided as it can inhibit the copper catalyst.[12] |
| Adjust reaction time and temperature. Monitor reaction progress.[1][2] | Some sterically hindered substrates may require longer times or gentle heating.[3] | |
| Side Reactions | Ensure proper degassing to prevent oxidative homocoupling of the alkyne (Glaser coupling).[3] | This is a common side reaction in the presence of oxygen.[3] |
| Use aminoguanidine as an additive to intercept reactive byproducts of ascorbate oxidation, which can be useful in bioconjugation.[12] |
Detailed Experimental Protocol: General CuAAC Reaction
This protocol describes a general method for the CuAAC reaction of this compound with an azide-containing molecule in an aqueous/organic co-solvent system.
Materials and Reagents:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvents: Deionized water, Dimethyl sulfoxide (DMSO) or t-Butanol (t-BuOH)
-
Inert gas (Nitrogen or Argon)
Reagent Preparation (Stock Solutions):
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide Substrate: Prepare a 10 mM stock solution in DMSO or water, depending on its solubility.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before initiating the reaction. [14]
Reaction Procedure:
-
Degassing: Degas all stock solutions (except the sodium ascorbate, which is prepared just before use) and the reaction buffer/water by bubbling with an inert gas for 15-20 minutes.[1]
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Add Ligand: Add 10 µL of the 100 mM THPTA stock solution (final concentration ~5 mM). Vortex briefly to mix.[14]
-
Add Copper: Add 10 µL of the 20 mM CuSO₄ stock solution (final concentration ~1 mM). Vortex briefly to mix.[14] A premix of copper and ligand can also be prepared and added together.[12]
-
Initiate Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.[14]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules or slow reactions, incubation can be done overnight at 4°C. Protect the reaction from light if using fluorescently tagged reagents.[2]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or another appropriate analytical method.[4]
-
Purification: Once the reaction is complete, the product can be purified. For oligonucleotides or DNA, this may involve ethanol precipitation.[15][16] For other molecules, standard techniques like HPLC or solid-phase extraction can be used.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues in your this compound click chemistry experiments.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 16. lumiprobe.com [lumiprobe.com]
Technical Support Center: Terminal Alkynes in Biological Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terminal alkynes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered when using terminal alkynes in biological systems.
Frequently Asked Questions (FAQs)
Q1: Are terminal alkynes truly bioorthogonal and inert in biological systems?
A1: While terminal alkynes are widely used as bioorthogonal handles due to their relative inertness, they are not completely unreactive.[1] Under certain conditions, particularly within the proximity of an enzyme's active site, they can act as latent electrophiles.[1][2] The primary off-target reactivity observed is with nucleophilic cysteine residues in proteins.[3][4] However, compared to more reactive electrophiles like acrylamides, terminal alkynes exhibit significantly less indiscriminate reactivity with off-target cellular thiols.[1][2] For most bioorthogonal labeling applications using click chemistry, the terminal alkyne group is highly selective and reacts negligibly with the vast majority of cellular components.[5][6]
Q2: What is the fundamental difference in side reactions between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
A2: The side reactions in CuAAC and SPAAC stem from different sources.
-
CuAAC: Side reactions are primarily related to the copper(I) catalyst. The catalyst can generate reactive oxygen species (ROS) through the oxidation of the ascorbate reducing agent, which can lead to cellular toxicity and damage to biomolecules.[7][8] Additionally, copper can promote the oxidative homocoupling of alkynes (Glaser coupling), leading to unwanted dimers.[7]
-
SPAAC: Side reactions are intrinsic to the high reactivity of the strained cyclooctyne ring. These strained alkynes can react with cellular nucleophiles, most notably thiols (like reduced cysteines), in an azide-independent manner.[9] This thiol-yne addition is a common source of background signal in SPAAC experiments.
Q3: My terminal alkyne-containing compound is a drug candidate. What potential toxicity issues should I be aware of?
A3: The primary toxicity concern for terminal alkyne-containing drugs is the potential for irreversible covalent modification of off-target proteins, particularly cysteine proteases.[1][2] This can lead to unpredictable idiosyncratic toxicity.[1] It is crucial to profile the compound against a panel of relevant enzymes and cellular models to assess its selectivity. Additionally, if the compound is metabolized, the alkyne moiety could be transformed into more reactive species. Molecular toxicology studies are essential in early-stage drug development to identify and manage these potential liabilities.[10][11]
Troubleshooting Guides
Issue 1: High background or non-specific labeling in my SPAAC experiment.
Your azide-free control experiment shows significant labeling of proteins by your strained cyclooctyne probe (e.g., DIBO, BCN, DIBAC).
Cause: This is likely due to the azide-independent reaction of the strained alkyne with nucleophilic residues on proteins. The most common culprit is the thiol-yne addition reaction with reduced cysteine residues.[9]
Troubleshooting Steps:
-
Confirmation: Run a competition experiment. Pre-incubate your protein lysate with an excess of a small-molecule thiol (like glutathione or DTT) before adding the strained alkyne probe. A significant reduction in background labeling would suggest thiol-yne reactions are the cause.
-
Mitigation: Pre-treat your samples with a cysteine-alkylating agent, such as iodoacetamide (IAM), before adding the strained alkyne probe. IAM will cap the free thiols, preventing them from reacting with the cyclooctyne.[9] This step is compatible with SPAAC and can dramatically improve the specificity of azide-dependent labeling.
Experimental Protocol: Mitigating Thiol-Yne Side Reactions with Iodoacetamide (IAM)
-
Sample Preparation: Prepare your protein lysate or cells according to your standard protocol in a suitable buffer (e.g., PBS).
-
Reduction (Optional but Recommended): If you suspect the presence of disulfide bonds that might become reduced during your experiment, treat the sample with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM for 15-30 minutes at room temperature.
-
Alkylation: Add a freshly prepared solution of Iodoacetamide (IAM) to a final concentration of 10-20 mM. Incubate for 30-60 minutes at room temperature in the dark (IAM is light-sensitive).
-
Quenching (Optional): Quench any remaining IAM by adding DTT or β-mercaptoethanol to a final concentration of 20-40 mM.
-
Proceed with SPAAC: Your sample is now ready for the addition of your azide-tagged molecule and the strained cyclooctyne probe. Proceed with your standard SPAAC labeling protocol.
Workflow for Troubleshooting SPAAC Background
Caption: Troubleshooting workflow for high background in SPAAC.
Issue 2: My alkyne-functionalized probe covalently binds to my target protein, but it's not a click chemistry reaction.
You observe covalent bond formation between your terminal alkyne probe and a protein, particularly a cysteine protease, that is resistant to denaturing conditions.
Cause: Terminal alkynes can act as latent electrophiles and react directly with the active-site cysteine nucleophile of certain enzymes, such as deubiquitinating enzymes (DUBs) and caspases.[3][4] This proximity-driven reaction forms a stable quaternary vinyl thioether bond and is highly selective for the target enzyme's active site.[1][3] The terminal C-H proton is essential for this reactivity; replacing it with a methyl group abrogates the reaction.[4]
Troubleshooting Steps:
-
Verify Covalent Binding: Analyze the protein-probe complex using LC-MS/MS. A mass shift corresponding to the addition of the alkyne probe on a specific cysteine-containing peptide will confirm covalent modification.
-
Confirm Active-Site Specificity: Pre-incubate the protein with a known active-site inhibitor (e.g., N-ethylmaleimide or iodoacetamide for a cysteine protease) before adding your alkyne probe.[4] Abolishment of labeling indicates the reaction is active-site directed.
-
Structural Confirmation: If possible, obtain a crystal structure of the complex. This can definitively show the formation of the vinyl thioether linkage to the active-site cysteine.[3]
Reaction Pathway: Cysteine-Alkyne Addition
Caption: Reaction of a cysteine thiol with a terminal alkyne.
Issue 3: I'm observing significant cell death or protein degradation during my CuAAC experiment.
Your live-cell or in-lysate CuAAC labeling experiment results in poor cell viability or evidence of protein damage.
Cause: The combination of the copper(I) catalyst and the commonly used sodium ascorbate reducing agent can generate reactive oxygen species (ROS) in the presence of oxygen.[7][8] ROS can cause oxidative damage to proteins, lipids, and nucleic acids, leading to cytotoxicity.
Troubleshooting Steps:
-
Use a Copper Ligand: Always include a copper-chelating ligand in your reaction mixture. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Bathocuproine disulfonate (BCS) accelerate the CuAAC reaction and, more importantly, protect the copper from oxidation and stabilize the Cu(I) state, thereby reducing ROS generation.[7][8]
-
Degas Your Solutions: Minimize the amount of dissolved oxygen in your buffers and reaction mixtures by degassing them (e.g., by bubbling with argon or nitrogen gas) before adding the copper and ascorbate.[7]
-
Optimize Reagent Concentrations: Use the lowest effective concentrations of copper and ascorbate. Titrate these reagents to find a balance between efficient ligation and minimal toxicity for your specific system.
-
Control Reaction Time: Do not let the reaction run longer than necessary. The CuAAC reaction is often very fast (minutes to a few hours). Quench the reaction with a chelator like EDTA once complete.
Potential Side Reactions in CuAAC
Caption: Desired vs. side reactions in CuAAC experiments.
Data & Methodologies
Table 1: Comparison of Alkyne-Azide Cycloaddition Reactions
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Type | Terminal Alkyne | Strained Cyclooctyne (e.g., BCN, DIBO) |
| Catalyst Required | Yes (Copper (I)) | No |
| Key Advantage | Fast kinetics, small alkyne tag | No metal catalyst, suitable for live organisms |
| Common Side Reactions | ROS generation, Glaser coupling[7] | Thiol-yne addition with cysteines[9] |
| Toxicity Concerns | Copper cytotoxicity, oxidative stress[8][12] | Potential off-target reactivity of strained alkyne |
| Mitigation Strategy | Use of chelating ligands, degassing[7] | Pre-treatment with alkylating agents (e.g., IAM)[9] |
Protocol: General Procedure for CuAAC Labeling of Proteins in Lysate
This protocol is a general guideline and should be optimized for your specific application.
-
Prepare Reagents:
-
Protein Lysate: Prepare lysate in a non-Tris buffer (Tris can coordinate copper) without DTT or other thiols. A phosphate or HEPES buffer is recommended.
-
Azide/Alkyne Probes: Prepare stock solutions in DMSO.
-
Copper (II) Sulfate: 50 mM stock in water.
-
Sodium Ascorbate: 500 mM stock in water (prepare fresh).
-
Copper Ligand (e.g., TBTA): 10 mM stock in DMSO.
-
-
Labeling Reaction Setup (1 mL final volume):
-
To 900 µL of protein lysate (containing 1-2 mg/mL protein), add your alkyne- or azide-tagged biomolecule to the desired final concentration (e.g., 1-10 µM). Incubate for a designated period if metabolic labeling is required.
-
Add the corresponding click handle probe (azide or alkyne) to a final concentration of 50-100 µM.
-
Add the copper ligand (e.g., TBTA) to a final concentration of 100 µM.
-
Premix Copper (II) Sulfate and Sodium Ascorbate in a separate tube. Add Copper to a final concentration of 50 µM and Sodium Ascorbate to a final concentration of 500 µM. (Note: Ascorbate reduces Cu(II) to the active Cu(I) in situ).
-
Add the Copper/Ascorbate mix to the protein lysate to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation. Protect from light if using fluorescent probes.
-
-
Quenching & Downstream Analysis:
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
The sample can now be processed for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents before resuspending in loading buffer.
-
References
- 1. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubiqbio.com [ubiqbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioclone.net [bioclone.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The role of investigative molecular toxicology in early stage drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]
Technical Support Center: Purification of 9-Decynoic Acid Derivatives
Welcome to the Technical Support Center for the purification of 9-decynoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Impurities in this compound derivatives typically arise from the synthetic route and subsequent workup procedures. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed through side reactions.
-
Isomers: Positional or geometric isomers of the target molecule.
-
Solvents and reagents: Residual solvents, catalysts, or other reagents used in the synthesis.
-
Oxidation products: this compound and its derivatives can be susceptible to oxidation, especially if double bonds are present elsewhere in the molecule.
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The choice of purification technique depends on the nature of the derivative (e.g., ester, amide), the scale of the purification, and the impurities present. The most common and effective methods include:
-
Column Chromatography: Particularly flash column chromatography, is a versatile technique for separating the target compound from a wide range of impurities.
-
Recrystallization: An excellent method for purifying solid derivatives to a high degree of purity.
-
Distillation: Suitable for volatile, thermally stable liquid derivatives.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high-resolution separation for achieving very high purity, especially for complex mixtures or when isolating specific isomers.
Q3: How can I assess the purity of my purified this compound derivative?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify purity and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, providing both purity information and mass identification of components.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the complexity of a mixture before and after purification.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurity | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the eluent: Perform TLC analysis with various solvent mixtures to find an optimal mobile phase that provides good separation (Rf difference > 0.2).- Reduce sample load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.- Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Elutes Too Quickly or Too Slowly | - Eluent is too polar or too non-polar. | - Adjust eluent polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity. |
| Streaking or Tailing of the Compound Band | - Compound is sparingly soluble in the eluent.- Acidic or basic nature of the compound interacting with the silica gel.- Decomposition of the compound on the silica gel. | - Modify the eluent: Add a small amount of a more polar solvent to improve solubility.- Add a modifier: For acidic compounds, add a small amount of acetic acid or formic acid to the eluent. For basic compounds, add a small amount of triethylamine.- Use a different stationary phase: Consider using alumina or a bonded-phase silica gel. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.- Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound. |
| Oily Precipitate Forms Instead of Crystals ("Oiling Out") | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure. | - Choose a lower-boiling solvent. - Pre-purify the compound: Use another technique like column chromatography to remove some of the impurities before recrystallization. |
| Low Recovery of Purified Compound | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution thoroughly: Use an ice bath to maximize crystal formation.- Minimize the amount of solvent used. - Heat the filtration apparatus: Use a heated funnel or pre-heat the funnel with hot solvent to prevent the compound from crystallizing on the filter paper. |
Data Presentation
The following table provides representative data on the purification of a hypothetical this compound ester to illustrate the effectiveness of different purification techniques.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Column Chromatography | 85 | 98.5 | 80 | Good for removing a variety of impurities. |
| Recrystallization | 95 | >99.5 | 75 | Effective for achieving high purity of solid compounds. |
| Preparative HPLC | 98 | >99.9 | 60 | Best for achieving the highest purity, but with lower yield. |
Experimental Protocols
Protocol 1: Purification of a this compound Ester by Flash Column Chromatography
Objective: To purify a crude this compound ester from non-polar and moderately polar impurities.
Materials:
-
Crude this compound ester
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine the optimal solvent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the target compound an Rf value of approximately 0.3.
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude ester in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound ester.
-
Protocol 2: Purification of a Solid this compound Derivative by Recrystallization
Objective: To achieve high purity of a solid this compound derivative.
Materials:
-
Crude solid this compound derivative
-
A suitable recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture with water)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Test small amounts of the crude product in different solvents.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Caption: A generalized signaling pathway for a long-chain fatty acid derivative.
Technical Support Center: Optimizing 9-Decynoic Acid-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-decynoic acid-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you improve the efficiency of your PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages and disadvantages of using a this compound linker in my PROTAC design?
A this compound linker is a type of flexible, hydrophobic alkyl chain. Its primary advantages include synthetic accessibility and chemical stability.[1] The hydrophobicity of the alkyl chain can enhance the passive diffusion of PROTACs across cell membranes, which is crucial for reaching intracellular targets.[2] However, this increased lipophilicity can also lead to challenges. The main disadvantages are potentially poor aqueous solubility, which can complicate formulation and bioavailability, and an increased risk of non-specific binding.[2][]
Q2: How does the length of the this compound linker impact the efficiency of my PROTAC?
The length of the linker is a critical parameter in PROTAC design as it dictates the spatial relationship between the target protein and the E3 ligase within the ternary complex.[][5] An optimal linker length is essential for productive ternary complex formation and subsequent ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[] For alkyl linkers like this compound, there is often an optimal range of linker length for maximal degradation potency.[5]
Q3: My this compound-based PROTAC shows good biochemical activity but poor cellular degradation. What are the likely causes?
This is a common issue often attributed to poor cell permeability or active efflux from the cell.[6] While the hydrophobic nature of the this compound linker can aid in passive diffusion, the overall properties of the PROTAC molecule (high molecular weight and polar surface area) may still limit its ability to cross the cell membrane effectively.[7] Another possibility is that the PROTAC is being actively removed from the cell by efflux pumps.
Q4: What is the "hook effect" and how does it relate to my this compound-based PROTAC?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC with the target protein or PROTAC with the E3 ligase) rather than the productive ternary complex required for degradation.[8] This effect is a hallmark of PROTACs and underscores the importance of conducting a full dose-response analysis to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommended Assays |
| Low or No Target Degradation | 1. Poor Ternary Complex Formation: The this compound linker may not be the optimal length or conformation for the specific target and E3 ligase pair. 2. Suboptimal Physicochemical Properties: The high hydrophobicity of the linker may lead to poor solubility and aggregation. 3. Inefficient E3 Ligase Recruitment: The chosen E3 ligase may have low expression in the cell line being used. | 1. Assess Ternary Complex Formation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to confirm and quantify ternary complex formation. 2. Optimize Linker Length: Synthesize a series of PROTACs with varying alkyl chain lengths to identify the optimal linker. 3. Improve Solubility: Modify the PROTAC structure to include more polar groups or consider formulation strategies. 4. Verify E3 Ligase Expression: Use Western Blot or qPCR to confirm the expression of the recruited E3 ligase in your cell model. |
| Good Biochemical Activity, Poor Cellular Activity | 1. Low Cell Permeability: The PROTAC is not efficiently crossing the cell membrane. 2. Active Efflux: The PROTAC is being actively transported out of the cell. | 1. Perform Permeability Assays: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability. 2. Conduct Caco-2 Assays: A bidirectional Caco-2 assay can determine if your PROTAC is a substrate for efflux pumps. An efflux ratio greater than 2 suggests active efflux. |
| "Hook Effect" Observed at High Concentrations | Formation of Non-productive Binary Complexes: Excess PROTAC molecules are independently binding to the target protein and the E3 ligase. | Perform a Wide Dose-Response Titration: Test a broad range of PROTAC concentrations (e.g., 8-10 concentrations with half-log dilutions) to accurately determine the optimal concentration for maximal degradation (DC50) and the concentration at which the hook effect begins. |
| PROTAC Instability | Metabolic Instability: The PROTAC molecule is being rapidly metabolized in the cell. | Assess Metabolic Stability: Incubate the PROTAC with liver microsomes or hepatocytes and measure its half-life. |
Quantitative Data Summary
The following tables provide illustrative data on how linker composition can affect the physicochemical properties and degradation performance of PROTACs.
Table 1: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| PROTAC-A | PEG-based | 950 | 3.5 | 180 |
| PROTAC-B | This compound (Alkyl) | 890 | 5.2 | 150 |
| PROTAC-C | Piperazine-based (Rigid) | 920 | 4.1 | 165 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Impact of Linker Composition on PROTAC Performance
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC-A | BRD4 | HeLa | 50 | 85 | 0.8 |
| PROTAC-B | BRD4 | HeLa | 25 | 95 | 1.5 |
| PROTAC-C | BRD4 | HeLa | 75 | 80 | 1.1 |
Note: This is hypothetical data for illustrative purposes. DC₅₀ and Dₘₐₓ values are cell-line dependent.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and assesses the formation of the ternary complex.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or CRBN) on an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized E3 ligase to measure the binary binding affinity.
-
-
Ternary Complex Analysis:
-
Pre-incubate the PROTAC with the target protein.
-
Inject the PROTAC-target protein mixture over the E3 ligase-functionalized surface.
-
An increase in the response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions.
-
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Mitigating Cytotoxicity of Copper Catalysts in 9-Decynoic Acid Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during the labeling of biomolecules with 9-decynoic acid and other alkyne-tagged probes using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell experiments and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: Why is the copper catalyst in my click chemistry reaction causing cell death?
A1: The copper(I) catalyst (Cu⁺) essential for the CuAAC reaction is known to be cytotoxic. This toxicity primarily stems from its ability to generate reactive oxygen species (ROS) in the presence of oxygen and a reducing agent, such as sodium ascorbate.[1][2] ROS, including superoxide and hydroxyl radicals, can cause significant oxidative stress within cells, leading to damage of lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).[2][3]
Q2: What are the primary strategies to reduce copper-induced cytotoxicity in my this compound labeling experiments?
A2: There are two main approaches to overcome copper-induced cytotoxicity for live-cell imaging and labeling:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This method involves the use of chelating ligands that stabilize the Cu(I) ion. These ligands not only protect cells from the toxic effects of copper but can also accelerate the reaction rate, allowing for lower copper concentrations and shorter incubation times.[2][4][5]
-
Copper-Free Click Chemistry: This strategy utilizes bioorthogonal reactions that do not require a copper catalyst. The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is highly biocompatible and suitable for sensitive cell lines and in vivo applications.[6][7][8]
Q3: Which copper-chelating ligand should I choose for my experiment?
A3: The choice of ligand depends on your specific experimental needs, such as the cell type, the required reaction kinetics, and whether the experiment is in vitro or in vivo. THPTA and BTTAA are two of the most commonly used and effective water-soluble ligands that significantly reduce copper's toxicity while enhancing reaction efficiency.[1][4] BTTAA is often considered a newer generation ligand with very high biocompatibility and reaction kinetics.[4][9]
Q4: Can I just lower the copper concentration to reduce cytotoxicity?
A4: Yes, reducing the copper concentration is a straightforward way to decrease cytotoxicity.[1][10] However, this will also significantly slow down the reaction rate.[10] Therefore, it is often necessary to use a copper-chelating ligand in conjunction with a lower copper concentration to achieve a balance between cell viability and labeling efficiency.[11] For many live-cell applications, a final CuSO₄ concentration in the range of 10-100 µM is recommended.[1]
Q5: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and when should I consider using it?
A5: SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (such as DBCO or DIFO) which reacts spontaneously with an azide without the need for a catalyst.[6][7][8] This method completely eliminates the issue of copper cytotoxicity and is therefore ideal for experiments with highly sensitive cell lines, long-term labeling studies, and in vivo applications.[6][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cell Death / Poor Cell Viability | Copper Toxicity: The Cu(I) catalyst is generating ROS, leading to cellular damage.[1] | • Reduce Copper Concentration: Lower the final CuSO₄ concentration to the 10-100 µM range.[1] • Use a Chelating Ligand: Add a water-soluble Cu(I) stabilizing ligand such as THPTA or BTTAA at a 5:1 molar ratio to copper.[1] • Minimize Incubation Time: Limit the exposure of cells to the click reaction cocktail to 5-15 minutes.[1] • Consider Copper-Chelating Azides: Use azides like picolyl azide, which can accelerate the reaction at lower, less toxic copper concentrations.[11] • Switch to Copper-Free Click Chemistry: For highly sensitive cell lines, use strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like DIFO or DBCO.[6][7] |
| Oxidative Damage from Reducing Agent: The combination of copper and sodium ascorbate can generate ROS.[2] | • Include a ROS Scavenger: Add a ROS scavenger, such as aminoguanidine, to the reaction mixture.[12] | |
| Low or No Fluorescent Signal | Inefficient Click Reaction: The concentration of reagents may be too low, or the catalyst may be inactive. | • Optimize Reagent Concentrations: Ensure the azide or alkyne probe is used in excess (typically 2-10 fold) over the metabolically incorporated substrate.[1] • Use Fresh Reducing Agent: Sodium ascorbate solution is prone to oxidation. Always use a freshly prepared solution to ensure efficient reduction of Cu(II) to the active Cu(I) state.[1] • Increase Reaction Time: If initial attempts with short incubation times yield a low signal, you may cautiously extend the reaction time while monitoring cell health.[1] |
| Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[13] | • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[13] • Degas Solvents: It can be beneficial to degas solvents to remove dissolved oxygen.[2] | |
| High Background / Non-Specific Staining | Non-Specific Probe Binding: The fluorescent probe may be binding to cellular components other than the target of interest. | • Decrease Probe Concentration: Titrate the concentration of your fluorescent alkyne or azide probe to the lowest effective concentration. • Improve Washing Steps: Increase the number and duration of wash steps after the click reaction to remove unbound probe. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of different mitigation strategies on cell viability and reaction efficiency.
Table 1: Effect of Copper Concentration and Ligands on Cell Viability
| Cell Line | Copper (CuSO₄) Concentration (µM) | Ligand | Incubation Time (min) | Cell Viability (%) | Reference |
| OVCAR5 | 163 | Tat-conjugated tris(triazolylmethyl)amine | 10 | 75 | [14] |
| Jurkat | 100 | THPTA | 5 | ~95 | [12] |
| Jurkat | 500 | THPTA | 5 | ~80 | [12] |
| Jurkat | 1000 | THPTA | 5 | ~60 | [12] |
| MC3T3 | 9 x 10⁻⁵ g/mL (~141 µM) | None | 24 hours | <10 | [15] |
| MC3T3 | 9 x 10⁻⁶ g/mL (~14.1 µM) | None | 24 hours | >90 | [15] |
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry
| Parameter | Ligand-Assisted CuAAC | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Copper(I) | None |
| Relative Cytotoxicity | Low to Moderate (with ligand) | Very Low |
| Reaction Kinetics | Very Fast (minutes)[16] | Moderate to Fast (minutes to hours) |
| Probes | Standard Alkynes/Azides | Strained Alkynes (e.g., DBCO, DIFO) and Azides |
| Ideal Applications | In vitro labeling, cell surface labeling | Live-cell imaging, in vivo studies, sensitive cell lines |
Experimental Protocols
Protocol 1: Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live-Cell Labeling
This protocol is optimized to minimize copper toxicity during the labeling of cells metabolically incorporating this compound.
Materials:
-
Cells metabolically labeled with this compound.
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
THPTA or BTTAA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh immediately before use )
-
Azide-functionalized detection probe (e.g., an azide-fluorophore)
Procedure:
-
Cell Preparation: Culture cells that have been metabolically labeled with this compound to the desired confluency.
-
Washing: Gently wash the cells twice with cold DPBS to remove excess media and unincorporated this compound.
-
Prepare the "Click-Mix": In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume, add the components in the following order:
-
Azide-fluorophore probe to the desired final concentration (e.g., 2-25 µM).[1]
-
Ligand (e.g., THPTA or BTTAA) to a final concentration of 250-500 µM (maintaining a 5:1 ligand-to-copper molar ratio).[1]
-
CuSO₄ to a final concentration of 50-100 µM.[1]
-
Freshly prepared sodium ascorbate to a final concentration of 1-2.5 mM.[1]
-
-
Labeling Reaction: Immediately add the complete click reaction cocktail to the washed cells.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[1]
-
Washing and Imaging: Gently aspirate the reaction cocktail and wash the cells three times with DPBS to remove excess reagents. The cells are now ready for imaging.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to quantitatively assess the cytotoxicity of your click chemistry reaction conditions.
Materials:
-
Cells seeded in a 96-well plate.
-
Click reaction components as described in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to the complete CuAAC reaction mixture for the desired amount of time (e.g., 15 minutes). Include control wells with untreated cells and cells treated with individual components of the reaction mixture.
-
MTT Addition: After the treatment period, aspirate the medium, wash with DPBS, and add fresh culture medium. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Visualizations
Caption: Mechanism of copper-induced cytotoxicity in CuAAC reactions.
Caption: Experimental workflow for mitigating cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
refining PROTAC linker length with 9-decynoic acid for optimal degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining PROTAC linker length for optimal protein degradation, with a focus on utilizing building blocks like 9-decynoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[][] It is not merely a spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4][5] This complex is essential for the subsequent ubiquitination and degradation of the target protein.[6]
Q2: Why use this compound or other alkyne-containing linkers in PROTAC synthesis?
A2: this compound provides a terminal alkyne handle, making it highly suitable for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][][9] This reaction is extremely efficient and specific, allowing for the rapid and modular synthesis of a library of PROTACs with varying linker lengths.[7][10] This modular approach is essential for empirically determining the optimal linker length for a specific target and E3 ligase pair.
Q3: Is there a universal optimal linker length for all PROTACs?
A3: No, there is no single ideal linker length. The optimal length is highly dependent on the specific POI and E3 ligase pair being targeted.[11][12] It must be determined empirically by synthesizing and testing a series of PROTACs with systematically varied linker lengths.[11][12] Studies have shown that linkers that are too short can cause steric hindrance, preventing ternary complex formation, while linkers that are too long can lead to unstable or non-productive complexes.[4][6][12]
Q4: Besides length, what other linker properties are important?
A4: Linker composition and rigidity are also critical. Common linker types include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating alkynes, piperazine, or phenyl groups.[7][11] These properties influence the PROTAC's solubility, cell permeability, metabolic stability, and the specific orientation of the ternary complex.[13]
Troubleshooting Guide
Issue 1: The synthesized PROTAC shows weak or no degradation of the target protein.
-
Question: My PROTAC, synthesized using a this compound-derived linker, shows high binding to the target and E3 ligase individually but fails to induce degradation in cells. What are the potential linker-related causes?
-
Answer: This is a common issue that often points to a suboptimal ternary complex.
-
Incorrect Linker Length: The distance between the POI and E3 ligase is critical. A linker that is too short may cause steric clashes, while one that is too long may result in a flexible, unproductive complex where ubiquitination sites are not accessible.[6][11]
-
Solution: Synthesize a library of PROTACs with varying linker lengths. For example, use alkyne-PEG-acid linkers of different PEG unit lengths (e.g., n=1, 2, 3, 5) to couple with an azide-functionalized ligand, systematically increasing the distance between the two ends.
-
-
Poor Cellular Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, might prevent it from reaching its intracellular target.[12]
-
Unfavorable Ternary Complex Conformation: Even if a complex forms, the linker may orient the proteins in a way that lysine residues on the target are not accessible to the E2 ubiquitin-conjugating enzyme.[12]
-
Issue 2: Difficulty in synthesizing or purifying the PROTAC.
-
Question: I am facing low yields and purification challenges during the final click chemistry step to assemble my PROTAC. What can I do?
-
Answer: While click chemistry is generally efficient, issues can arise.
-
Inefficient Reaction: The Cu(I) catalyst is prone to oxidation.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.[16]
-
-
Purification Challenges: The flexible nature of some linkers (like PEG) and the similar properties of starting materials and the final product can complicate purification by HPLC.[14]
-
Solution: Optimize the HPLC gradient; a shallower gradient can improve the separation of closely related compounds.[14] Alternatively, consider solid-phase synthesis, which can simplify purification by allowing excess reagents to be washed away easily before cleaving the final product from the resin.[14][17]
-
-
Quantitative Data Summary
The optimal linker length is target-dependent. The following tables provide representative data from various studies, illustrating how degradation efficiency, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), can vary with linker length.
Table 1: Effect of Alkyl/PEG Linker Length on BRD4 Degradation [6][7]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC-1 | PEG | ~12 | >5000 | <10 |
| BRD4-PROTAC-2 | PEG | ~15 | 200 | 75 |
| BRD4-PROTAC-3 | PEG | ~18 | 20 | >95 |
| BRD4-PROTAC-4 | PEG | ~21 | 85 | 90 |
| BRD4-PROTAC-5 | PEG | ~24 | 292 | 76 |
Table 2: Effect of Alkyl Chain Linker Length on ERα Degradation [18][19]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC₅₀ (μM) | Dₘₐₓ (%) |
| ERα-PROTAC-1 | Alkyl | 9 | 140 | 25 |
| ERα-PROTAC-2 | Alkyl | 12 | 80 | 60 |
| ERα-PROTAC-3 | Alkyl | 16 | 26 | >90 |
| ERα-PROTAC-4 | Alkyl | 19 | 95 | 55 |
| ERα-PROTAC-5 | Alkyl | 21 | >150 | 30 |
Visualized Workflows and Pathways
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for linker optimization using click chemistry.
Caption: Troubleshooting flowchart for poor PROTAC efficacy.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library via Click Chemistry (CuAAC)
This protocol outlines the synthesis of a PROTAC by coupling an azide-functionalized POI ligand with an alkyne-functionalized E3 ligand-linker building block. This compound can be used to prepare such a building block.
-
Preparation of Reagents:
-
Dissolve the azide-containing POI ligand (1.0 eq) and the alkyne-containing E3-linker component (1.0 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or DMF).[14]
-
In a separate vial, prepare a fresh 1M aqueous solution of sodium ascorbate (prepare just before use).
-
In another vial, prepare a 0.5M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
-
Reaction Setup:
-
Place the solution of the azide and alkyne components in a reaction vial equipped with a magnetic stir bar.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Add the sodium ascorbate solution (0.2 eq) to the reaction mixture, followed by the copper(II) sulfate solution (0.1 eq).[16] The solution may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction and Monitoring:
-
Stir the reaction vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 12-24 hours).[14]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
-
Protocol 2: Target Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.[6][13]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the SDS-PAGE.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[13]
-
References
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
overcoming poor solubility of 9-decynoic acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of 9-decynoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
This compound is a ten-carbon fatty acid, which makes it inherently hydrophobic and poorly soluble in aqueous solutions. Its long hydrocarbon chain limits its ability to form favorable interactions with water molecules.
Q2: What is the quickest way to improve the solubility of this compound for a stock solution?
For creating a concentrated stock solution, the most common and effective method is to first dissolve the this compound in an organic co-solvent before making further dilutions into your aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are frequently used for this purpose.
Q3: Can I increase the pH to improve the solubility of this compound?
Yes, increasing the pH of the solution can significantly improve the solubility of this compound. By adding a base like sodium hydroxide (NaOH), the carboxylic acid group of this compound will be deprotonated to form a more soluble carboxylate salt (sodium 9-decynoate).
Q4: Are there any other reagents I can use to enhance the solubility of this compound in my aqueous buffer?
The use of detergents or surfactants can aid in the solubilization of this compound. These molecules can form micelles that encapsulate the hydrophobic fatty acid, allowing it to be dispersed in an aqueous environment. Bovine serum albumin (BSA) can also be used to bind to fatty acids and increase their solubility.
Troubleshooting Guide
Issue: this compound precipitates out of solution when diluted from an organic stock into my aqueous buffer.
This is a common issue that arises when the concentration of the organic co-solvent is significantly lowered upon dilution, causing the fatty acid to crash out of solution. Here are several approaches to troubleshoot this problem:
-
Optimize the Co-solvent Concentration: Try to keep a low percentage of the organic co-solvent in your final working solution. It is recommended that the final concentration of DMSO or ethanol be kept below 1% to minimize potential effects on biological systems.
-
Use a Carrier Protein: Incorporating a carrier protein like fatty acid-free BSA into your aqueous buffer can help maintain the solubility of this compound by binding to it and preventing precipitation.
-
Prepare a Salt Solution: Instead of relying on an organic co-solvent, prepare a stock solution of the sodium salt of this compound. This can be achieved by dissolving the fatty acid in a solution of sodium hydroxide.
Issue: The pH of my buffer changes after adding this compound.
This compound is an acidic compound, and adding it to a buffer, especially at higher concentrations, can lower the pH. It is crucial to re-adjust the pH of your final working solution to ensure it is within the desired range for your experiment.
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Dilution into Aqueous Buffer: For your working solution, dilute the DMSO stock into your aqueous buffer. It is best to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in your working solution is low (ideally ≤ 1%) to avoid solvent-induced artifacts in your experiment.
Protocol 2: Solubilization by Forming a Sodium Salt
-
Molar Equivalence: Weigh out the desired amount of this compound and calculate the molar equivalent of sodium hydroxide (NaOH) needed.
-
Dissolution: Add the this compound to a solution of NaOH (e.g., 10-100 mM). Gentle warming and stirring may be required to facilitate dissolution.
-
pH Adjustment: After the this compound has completely dissolved, adjust the pH of the solution to the desired value for your experiment using HCl.
-
Final Dilution: This stock solution of sodium 9-decynoate can then be further diluted into your aqueous buffer.
Data Presentation
Table 1: Comparison of Solubilization Methods for this compound
| Method | Co-solvent/Reagent | Achievable Stock Concentration (Approx.) | Final Co-solvent/Reagent Concentration | Advantages | Disadvantages |
| Co-solvent | DMSO | 100-200 mM | < 1% (recommended) | Simple and fast preparation. | Potential for precipitation upon dilution; solvent may affect the experiment. |
| Salt Formation | NaOH | 50-100 mM | N/A | High aqueous solubility; no organic co-solvent needed. | Requires careful pH adjustment; may alter buffer composition. |
| Carrier Protein | Fatty Acid-Free BSA | 1-5 mM | Dependent on BSA concentration | Mimics physiological conditions; prevents precipitation. | BSA may interfere with some assays; more complex preparation. |
Visualizations
Caption: A workflow diagram for solubilizing this compound.
Caption: A decision tree to guide the selection of a solubilization method.
Technical Support Center: Catalyst Poisoning Issues in 9-Decynoic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 9-decynoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common catalyst poisoning issues encountered during experimental reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my selective hydrogenation of this compound to (Z)-9-decenoic acid failing or showing low conversion?
A1: Low conversion in the hydrogenation of this compound is frequently linked to catalyst poisoning. Common culprits include impurities in the starting material or solvent, or deactivation of the catalyst's active sites. Even seemingly minor contaminants can significantly hinder catalytic activity.
Q2: What are the most common catalyst poisons I should be aware of in this compound reactions?
A2: Several substances can act as poisons for common hydrogenation catalysts like palladium and nickel. These include:
-
Sulfur compounds: Often present as residual impurities from starting materials or reagents.
-
Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can strongly adsorb to the catalyst surface.
-
Halides: Chloride, bromide, and iodide ions can poison the catalyst.
-
Heavy metals: Traces of other metals can interfere with the catalytic cycle.
-
Carbon monoxide: Can be present in the hydrogen gas source and strongly binds to metal surfaces.
-
Strongly coordinating solvents or additives: These can compete with the alkyne for access to the catalyst's active sites.
Q3: Can the carboxylic acid group of this compound itself poison the catalyst?
A3: While the carboxylic acid group is not a classic catalyst poison in the same vein as sulfur, it can influence the reaction. Under certain conditions, particularly with nickel catalysts, free fatty acids can react to form metal soaps, leading to catalyst deactivation. For palladium catalysts, the acidic nature of the substrate can sometimes influence the catalyst's performance, but it is not typically the primary cause of poisoning.
Q4: My reaction is producing the fully saturated decanoic acid instead of the desired (Z)-9-decenoic acid. What's causing this over-reduction?
A4: Over-reduction to the alkane is a common issue and usually indicates that the catalyst is too active. For selective hydrogenation of an alkyne to a cis-alkene, a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with a poison like lead acetate or quinoline), is necessary.[1][2] If you are using a standard, unpoisoned catalyst like palladium on carbon (Pd/C), it will typically catalyze the complete reduction to the alkane.[3][4]
Q5: I'm observing the formation of the trans-alkene ((E)-9-decenoic acid) instead of the cis-isomer. Why is this happening?
A5: The formation of the trans-alkene during catalytic hydrogenation is less common for terminal alkynes but can occur under certain conditions, such as catalyst- or reaction-condition-mediated isomerization of the initially formed cis-alkene. Standard poisoned catalysts like Lindlar's catalyst are designed to produce the cis-alkene via syn-addition of hydrogen.[3][2] If you are observing the trans-isomer, it may be beneficial to re-evaluate your catalyst system and reaction conditions. For the selective synthesis of trans-alkenes, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the standard method.[5]
Troubleshooting Guides
Issue 1: Low or No Catalyst Activity
Symptoms:
-
The reaction does not proceed, or the conversion of this compound is very low.
-
Hydrogen uptake is minimal or non-existent.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning by Impurities | Purify the this compound and solvents. Common purification methods for organic compounds include recrystallization, distillation, or column chromatography. Passing solvents through a column of activated alumina can remove many polar impurities. |
| Inherent Catalyst Deactivation | In some cases, particularly with palladium(II) catalysts, the active catalyst can be reduced to inactive palladium(0) during the reaction. Consider using a pre-reduced catalyst or a system less prone to in-situ reduction. |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments. Refer to literature for typical catalyst-to-substrate ratios for similar reactions. |
| Poor Quality Hydrogen Gas | Ensure the hydrogen gas is of high purity. Use a gas purifier if necessary to remove traces of oxygen, moisture, and carbon monoxide. |
Issue 2: Over-reduction to Decanoic Acid
Symptoms:
-
The primary product is the fully saturated fatty acid, with little to no alkene observed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst is Too Active | Use a partially poisoned catalyst specifically designed for selective alkyne hydrogenation, such as Lindlar's catalyst.[1][2] |
| Reaction Time is Too Long | Monitor the reaction closely by techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed. |
| Excessive Hydrogen Pressure | Reduce the hydrogen pressure. Higher pressures can favor over-reduction. |
Issue 3: Catalyst Deactivation During the Reaction
Symptoms:
-
The reaction starts but then slows down or stops before completion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Fouling of the Catalyst Surface | Polymeric or oligomeric byproducts can form and coat the catalyst surface, blocking active sites. |
| Reduction of Active Metal Center | For catalysts starting in a higher oxidation state (e.g., Pd(II)), reduction to an inactive metallic state (Pd(0)) can occur. |
| Leaching of the Metal | The active metal may be leaching from the support into the solution, reducing the effective concentration of the heterogeneous catalyst. |
Catalyst Regeneration Protocols
Protocol 1: Washing Procedure for Fouled Palladium Catalysts
This procedure is suitable for removing organic residues that may be blocking the catalyst's active sites.
Materials:
-
Deactivated Palladium on Carbon (Pd/C) catalyst
-
Chloroform
-
Glacial acetic acid
-
Deionized water
-
Methanol
-
Centrifuge and appropriate centrifuge tubes
-
Ultrasonic bath
Procedure:
-
Separate the deactivated catalyst from the reaction mixture by filtration.
-
Wash the catalyst several times with deionized water and then methanol to remove residual solvents and reagents. Centrifuge the catalyst after each wash to facilitate solvent removal.
-
Suspend the catalyst in a mixture of chloroform and glacial acetic acid (a 1:1 v/v ratio is a good starting point).
-
Stir the suspension and sonicate for 30-60 minutes. This helps to dislodge and dissolve adsorbed organic foulants.[6]
-
Centrifuge the mixture and decant the solvent.
-
Wash the catalyst thoroughly with methanol to remove the chloroform and acetic acid.
-
Wash the catalyst with deionized water until the washings are neutral.
-
Dry the regenerated catalyst under vacuum before reuse.
Protocol 2: Re-oxidation of Deactivated Palladium(0) Catalysts
This procedure is experimental and should be performed with caution. It is based on the principle of re-oxidizing inactive Pd(0) to an active Pd(II) state.
Materials:
-
Deactivated Palladium catalyst
-
Benzoquinone
-
Appropriate solvent (e.g., the solvent used in the original reaction)
Procedure:
-
Separate the deactivated catalyst from the reaction mixture.
-
Wash the catalyst with fresh solvent to remove any adsorbed species.
-
Suspend the catalyst in the reaction solvent and add a stoichiometric amount of an oxidizing agent like benzoquinone relative to the palladium content.
-
Stir the mixture at room temperature for a period of time (e.g., 1-2 hours).
-
Filter and wash the catalyst thoroughly with fresh solvent to remove the oxidizing agent and its byproducts.
-
Dry the regenerated catalyst under vacuum.
Visualizing Catalyst Poisoning and Experimental Workflows
Caption: Mechanism of catalyst poisoning in this compound hydrogenation.
Caption: Troubleshooting workflow for low conversion.
Caption: Decision logic for catalyst regeneration.
References
Validation & Comparative
A Comparative Guide to 9-Decynoic Acid and Other Terminal Alkyne Fatty Acid Probes for Advancing Research
In the fields of chemical biology, drug discovery, and proteomics, the study of protein fatty-acylation is critical for understanding a myriad of cellular processes, from signal transduction to protein trafficking. Terminal alkyne fatty acid probes have emerged as powerful tools for investigating these modifications. These fatty acid analogs are metabolically incorporated into cells and subsequently detected via bioorthogonal "click chemistry." This guide provides an objective comparison of 9-decynoic acid and other commonly used terminal alkyne fatty acid probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their studies.
Introduction to Terminal Alkyne Fatty Acid Probes
Terminal alkyne-containing fatty acids are synthetic analogs of natural fatty acids where a terminal alkyne group serves as a chemical handle.[1] This alkyne group is small and minimally perturbative, allowing the fatty acid analog to be processed by cellular machinery and incorporated into proteins and other lipids.[2][3] The true power of this technique lies in the subsequent detection step: the bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[1][4][5] This highly specific and efficient reaction allows for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, to the alkyne-tagged biomolecule, enabling visualization and affinity purification.[3][5]
Performance Comparison of Terminal Alkyne Fatty Acid Probes
The choice of a terminal alkyne fatty acid probe is dictated by the specific biological question being addressed. The chain length of the fatty acid is a crucial determinant of its metabolic fate and the types of protein modifications it will predominantly label.
Key Advantages of Alkyne Probes over Azido Probes:
Before comparing different alkyne probes, it is worth noting their general advantages over azido-functionalized fatty acids. Alkyne probes, detected via CuAAC, typically offer:
-
Higher Sensitivity: Reports suggest a 5- to 10-fold greater sensitivity compared to azido probes detected via Staudinger ligation.[2]
-
Improved Signal-to-Noise Ratio: Alkyne probes often result in lower background labeling, leading to more confident identification of target proteins.[2][3]
-
Faster Reaction Kinetics: The click chemistry reaction is generally faster and more efficient than the Staudinger ligation.[2]
Comparison of Common Terminal Alkyne Fatty Acid Probes:
The table below summarizes the properties and primary applications of this compound and other frequently used terminal alkyne fatty acid probes. The selection of a probe with a specific chain length allows researchers to target different types of fatty acylation. For instance, shorter-chain analogs like 13-tetradecynoic acid (alk-14) are mimics of myristic acid and are used to study N-myristoylation, while longer-chain analogs like 17-octadecynoic acid (a C18 analog) are used for studying S-acylation (palmitoylation).[6][7]
| Probe Name | Chemical Name | Chain Length | Primary Application(s) | Key Characteristics |
| This compound | dec-9-ynoic acid | C10 | Metabolic tracer for medium-chain fatty acid metabolism. | As a medium-chain fatty acid analog, it can be a substrate for β-oxidation and other metabolic pathways involving MCFAs.[8] |
| 13-Tetradecynoic acid (alk-14) | 13-tetradecynoic acid | C14 | N-myristoylation, S-acylation.[6][7] | Effectively labels N-myristoylated proteins and some S-acylated proteins.[6] |
| 15-Hexadecynoic acid (alk-16) | 15-hexadecynoic acid | C16 | S-acylation (Palmitoylation).[6] | A widely used mimic of palmitic acid to specifically study protein S-acylation.[6][9] |
| 17-Octadecynoic acid (alk-18) | 17-octadecynoic acid | C18 | S-acylation (Stearoylation).[9][10] | Used to investigate the incorporation of stearic acid and related S-acylation events.[9] |
Experimental Protocols & Methodologies
Detailed and reproducible protocols are essential for the successful application of terminal alkyne fatty acid probes. Below are methodologies for key experiments.
Protocol 1: Cellular Metabolic Labeling with Terminal Alkyne Fatty Acids
This protocol describes the general procedure for metabolically incorporating a terminal alkyne fatty acid into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Terminal alkyne fatty acid (e.g., this compound, 15-hexadecynoic acid) stock solution in DMSO (e.g., 50 mM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
For poorly soluble longer-chain fatty acids (e.g., C16, C18), it is recommended to complex them with fatty acid-free BSA to increase solubility and cellular uptake.[9]
-
Prepare a BSA-fatty acid conjugate by mixing the alkyne fatty acid stock with a solution of fatty acid-free BSA in serum-free medium.
-
The final concentration of the alkyne fatty acid probe in the culture medium typically ranges from 25 to 100 µM. This should be optimized for the specific cell type and probe.
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator. The optimal labeling time may vary.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.
-
Protocol 2: Click Chemistry Reaction and In-Gel Fluorescence Detection
This protocol details the detection of alkyne-labeled proteins in a cell lysate using a fluorescent azide reporter.
Materials:
-
Cell lysate from metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Lyse the harvested cells in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the supernatant.
-
Preparation of Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the cell lysate (containing 20-50 µg of protein) with the click chemistry reagents. The final concentrations should be optimized, but typical ranges are:
-
Azide-fluorophore: 10-100 µM
-
TCEP: 1 mM (or Sodium Ascorbate: 1 mM)
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
-
-
Click Reaction:
-
Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the protein using a methanol/chloroform or acetone precipitation method to remove excess reagents. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
SDS-PAGE and Fluorescence Scanning:
-
Resolve the protein samples on an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths.[6]
-
Visualizations of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: General workflow for metabolic labeling and detection of fatty-acylated proteins.
Caption: Role of fatty acylation in targeting Ras protein to the plasma membrane.
Conclusion
Terminal alkyne fatty acid probes are invaluable for the study of lipid metabolism and protein acylation.[4][5] While longer-chain probes like 15-hexadecynoic acid (alk-16) and 17-octadecynoic acid are the tools of choice for investigating S-acylation, shorter-chain probes such as this compound and 13-tetradecynoic acid open avenues for exploring the metabolism of medium- and short-chain fatty acids and N-myristoylation. The superior sensitivity and signal-to-noise ratio of alkyne-based reporters compared to their azido counterparts make them a robust choice for proteomic profiling.[2][3] By selecting the appropriate probe and employing optimized protocols, researchers can significantly advance our understanding of the dynamic roles of fatty acylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 5. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 10. Amino acid and protein specificity of protein fatty acylation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Validating 9-Decynoic Acid as a Metabolic Probe: A Comparative Guide for Researchers
In the dynamic fields of cell biology and drug development, metabolic probes are indispensable for dissecting the intricate pathways of cellular metabolism. Among these, fatty acid analogs equipped with bioorthogonal handles have revolutionized the study of lipid metabolism, enabling researchers to track their uptake, trafficking, and incorporation into complex lipids. This guide provides a comprehensive validation of 9-decynoic acid, a medium-chain fatty acid analog, as a metabolic probe, and objectively compares its performance with other commonly used alternatives, supported by available experimental insights.
Introduction to Alkyne-Based Fatty Acid Probes
Metabolic labeling using fatty acid analogs containing a terminal alkyne group has become a cornerstone technique for studying lipid biology. This method leverages the cell's natural metabolic machinery to incorporate these probes into various biomolecules. The alkyne handle, being biologically inert, allows for a highly specific and efficient "click" reaction with an azide-tagged reporter molecule, such as a fluorophore or a biotin tag. This bioorthogonal ligation enables the visualization and quantification of lipid-modified proteins and the tracking of lipid metabolic pathways.
Comparative Analysis of Fatty Acid Metabolic Probes
The selection of an appropriate fatty acid probe is critical and depends on the specific biological question, the cell type under investigation, and the metabolic pathway of interest. This section compares this compound with other frequently used alkyne-containing fatty acid probes.
Table 1: Physicochemical Properties of Common Alkyne Fatty Acid Probes
| Property | This compound | 17-Octadecynoic Acid (17-ODYA) | 13-Tetradecynoic Acid | 5-Hexynoic Acid |
| Structure | C₁₀H₁₆O₂ | C₁₈H₃₂O₂ | C₁₄H₂₄O₂ | C₆H₈O₂ |
| Modification | Terminal Alkyne | Terminal Alkyne | Terminal Alkyne | Terminal Alkyne |
| Chain Length | Medium-chain | Long-chain | Long-chain | Short-chain |
| Molecular Weight | 168.23 g/mol | 280.45 g/mol | 224.34 g/mol | 112.13 g/mol |
| Bioorthogonality | High | High | High | High |
Table 2: Experimental Performance and Considerations
| Parameter | This compound | 17-Octadecynoic Acid (17-ODYA) | 13-Tetradecynoic Acid | 5-Hexynoic Acid |
| Cellular Uptake | Expected to be rapid due to medium-chain length. | Generally efficient, may require solubilizing agents. | Efficiently taken up by cells. | Rapid uptake due to short-chain length. |
| Incorporation into Triglycerides | High, characteristic of medium-chain fatty acids. | Incorporated into various lipid species. | Incorporated into various lipid species. | Can be a substrate for fatty acid synthase. |
| Incorporation into Phospholipids | Lower compared to triglycerides. | Incorporated into phospholipids. | Incorporated into phospholipids. | Can be incorporated into lipids. |
| Toxicity | Potential for cytotoxicity at higher concentrations. The saturated analog, decanoic acid, has shown anti-proliferative effects.[1] | Generally well-tolerated at typical working concentrations. | Generally well-tolerated. | Lower potential for toxicity. |
| Click Reaction Efficiency | High | High | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful application of metabolic probes. Below are generalized protocols for cell labeling and subsequent detection via click chemistry.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a stock solution of the alkyne-functionalized fatty acid (e.g., this compound, 17-ODYA) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Cell Labeling: On the day of the experiment, replace the culture medium with fresh medium containing the fatty acid probe at a final concentration typically ranging from 25 to 100 µM.
-
Incubation: Incubate the cells for a desired period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the probe.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated probe. The cells are now ready for downstream analysis.
Protocol 2: Click Chemistry for Fluorescence Detection
-
Cell Lysis: Lyse the labeled cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Precipitation (Optional): For proteomic analysis, proteins can be precipitated from the cell lysate using methods such as methanol/chloroform precipitation.
-
Click Reaction Cocktail: Prepare a fresh click reaction cocktail. A typical cocktail includes:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
An azide-functionalized fluorescent reporter (e.g., Azide-Fluor 488)
-
-
Labeling Reaction: Add the click reaction cocktail to the cell lysate or protein sample and incubate at room temperature for 1 hour, protected from light.
-
Analysis: The fluorescently labeled proteins or lipids can be visualized by methods such as SDS-PAGE followed by in-gel fluorescence scanning or analyzed by fluorescence microscopy.
Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic fate of this compound and the general experimental workflow.
Caption: Metabolic fate of this compound in the cell.
Caption: General experimental workflow for metabolic labeling.
Conclusion
This compound presents itself as a valuable tool for probing the metabolism of medium-chain fatty acids. Its terminal alkyne group allows for robust and specific detection via click chemistry. As a medium-chain fatty acid, its metabolic processing, particularly its carnitine-independent entry into mitochondria, offers a unique window into cellular bioenergetics compared to its long-chain counterparts. However, researchers should consider potential cytotoxicity, especially at higher concentrations and longer incubation times. The choice between this compound and other fatty acid probes will ultimately be guided by the specific experimental context. For studies focused on the distinct roles of medium-chain fatty acids in cellular processes, this compound is a compelling choice. For general studies of fatty acylation, longer-chain analogs like 17-ODYA remain a standard and well-characterized option. Further direct comparative studies are warranted to provide a more granular understanding of the relative performance of these powerful metabolic probes.
References
Assessing the Biological Inertness of the Alkyne Tag in 9-Decynoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of an alkyne functional group into metabolic precursors, such as fatty acids, has become a powerful tool for chemical biology. This "alkyne tag" allows for the visualization and identification of molecules in complex biological systems through bioorthogonal "click chemistry." 9-Decynoic acid, an analog of the saturated fatty acid decanoic acid, is frequently used for these purposes. However, the assumption that this chemical modification is biologically inert warrants careful scrutiny. This guide provides a comparative analysis of this compound and its native counterpart, decanoic acid, to help researchers assess the potential biological implications of the alkyne tag.
Comparative Biological Activity: this compound vs. Decanoic Acid
While direct comparative studies on the biological inertness of the alkyne tag in this compound are limited, extensive research on decanoic acid reveals it is a biologically active molecule. This raises the question of whether this compound can truly be considered a silent reporter. The presence of the carbon-carbon triple bond in this compound can alter its metabolism and introduce potential for off-target effects.
Key Considerations:
-
Metabolism: The catabolism of fatty acids occurs via β-oxidation. The presence of a triple bond in this compound necessitates additional enzymatic steps for its complete oxidation compared to the saturated decanoic acid, suggesting a different metabolic fate.
-
Signaling Pathways: Decanoic acid is known to influence cellular signaling. For instance, it has been shown to inhibit mTORC1 activity and stimulate fatty acid synthesis in cancer cells. It is plausible that this compound could have altered or novel effects on these or other signaling cascades.
-
Protein Acylation: Fatty acids can be covalently attached to proteins, a process called acylation, which modulates protein function and localization. While it is known that alkyne-tagged fatty acids are incorporated into proteins, it is unclear if the efficiency and specificity of this process are identical to their saturated counterparts.
-
Potential for Off-Target Reactions: The alkyne group is not entirely unreactive in the cellular environment and has been reported to potentially react with thiols.
Quantitative Data Summary
The following tables summarize key experimental data comparing the known biological effects of decanoic acid with the properties of this compound. Direct comparative data for this compound is often lacking, highlighting the need for further investigation.
Table 1: Comparison of Physicochemical and Toxicological Properties
| Property | This compound | Decanoic Acid |
| Molecular Formula | C₁₀H₁₆O₂[1] | C₁₀H₂₀O₂ |
| Molar Mass | 168.23 g/mol [1] | 172.26 g/mol |
| Known Biological Role | Chemical probe for metabolic labeling[2] | Saturated fatty acid, metabolic intermediate |
| Reported Toxicity | Harmful if swallowed, causes skin and eye irritation[3] | Generally considered non-toxic, but can be irritating at high concentrations[4] |
Table 2: Comparison of Known Cellular Effects
| Cellular Process | This compound (Anticipated/Potential Effects) | Decanoic Acid (Reported Effects) |
| Cell Viability | May exhibit cytotoxicity at high concentrations due to metabolic stress or off-target reactions. | Does not decrease cell viability in HepG2 cells at concentrations up to 0.5 mM[5]. Can induce apoptosis in hepatocellular carcinoma cells at higher concentrations[6]. |
| Mitochondrial Function | Potential to alter mitochondrial function due to differences in β-oxidation. | Preserves mitochondrial membrane potential in HepG2 cells[5]. Neuronal β-oxidation rate is significantly lower than that of octanoic acid[7]. |
| Fatty Acid Metabolism | Expected to undergo β-oxidation, but likely at a different rate and through a modified pathway compared to decanoic acid. | Stimulates fatty acid synthesis in U87MG glioblastoma cells[8][9]. |
| Signaling Pathway Modulation | The alkyne tag could lead to altered interactions with signaling proteins. | Inhibits mTORC1 activity[10]. Affects c-Met signaling in hepatocellular carcinoma[6]. |
| Protein Acylation | Incorporated into proteins, enabling their detection. The fidelity compared to decanoic acid is unknown. | Precursor for protein acylation. |
Experimental Protocols
To rigorously assess the biological inertness of the alkyne tag in this compound, the following experimental protocols are recommended.
Protocol 1: Comparative Cell Viability Assay
Objective: To compare the cytotoxic effects of this compound and decanoic acid on a given cell line.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., HepG2, HEK293T) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 9-decanoic acid and decanoic acid in an appropriate solvent (e.g., DMSO). Create a serial dilution of each compound in cell culture medium.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound, decanoic acid, or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantify and compare their cytotoxicity.
Protocol 2: β-Oxidation Rate Measurement
Objective: To compare the rate of mitochondrial β-oxidation of this compound and decanoic acid.
Methodology:
-
Radiolabeling: Synthesize or procure ¹⁴C-labeled this compound and decanoic acid.
-
Cell Treatment: Incubate cultured cells (e.g., primary hepatocytes) with equimolar concentrations of the ¹⁴C-labeled fatty acids.
-
Metabolite Extraction: After a specific incubation time, lyse the cells and separate the aqueous-soluble metabolites from the lipid fraction.
-
Scintillation Counting: Measure the radioactivity in the aqueous fraction, which corresponds to the products of β-oxidation (e.g., acetyl-CoA).
-
Data Analysis: Compare the amount of radioactivity in the aqueous phase between the two conditions to determine the relative rates of β-oxidation.
Protocol 3: Comparative Proteomic Analysis of Protein Acylation
Objective: To identify and compare the protein targets of acylation by this compound and decanoic acid.
Methodology:
-
Metabolic Labeling: Incubate cells with either this compound or a clickable analog of decanoic acid (if available) or use a label-free quantitative proteomics approach with decanoic acid treatment.
-
Click Chemistry (for this compound): Lyse the cells and perform a copper-catalyzed or copper-free click reaction to attach a biotin-azide tag to the alkyne-modified proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins. For the label-free approach with decanoic acid, consider antibody-based enrichment for acylated proteins if available.
-
Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein profiles to identify proteins that are differentially acylated by this compound and decanoic acid.
Visualizations
Experimental Workflow for Assessing Biological Inertness
Caption: A workflow for the comprehensive assessment of the biological inertness of this compound.
Potential Signaling Pathway Perturbation
Caption: Comparison of known signaling effects of decanoic acid with potential effects of this compound.
Conclusion
References
- 1. This compound | C10H16O2 | CID 5312603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SP3-Enabled Rapid and High Coverage Chemoproteomic Identification of Cell-State–Dependent Redox-Sensitive Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Cyanotoxicity Studies Based on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different click chemistry reagents for 9-decynoic acid
For researchers, scientists, and drug development professionals, the precise and efficient modification of molecules is paramount. "Click chemistry," a term for reactions that are rapid, high-yielding, and specific, has emerged as a powerful tool for this purpose.[1][2] When modifying fatty acids like 9-decynoic acid, which possesses a terminal alkyne, two primary click chemistry strategies come to the forefront: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This guide provides a comparative analysis of the reagents used in both methodologies, supported by experimental data, to facilitate the selection of the optimal approach for your research needs.
At a Glance: CuAAC vs. SPAAC for this compound Modification
The fundamental choice between CuAAC and SPAAC hinges on a trade-off between reaction speed and biocompatibility. CuAAC is known for its fast kinetics but requires a copper catalyst that can be cytotoxic, whereas SPAAC is catalyst-free and thus more suitable for biological systems, though it may exhibit slower reaction rates depending on the reagents.[3][5]
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between the terminal alkyne of this compound and an azide-containing reagent. | Catalyst-free [3+2] cycloaddition between an azide-modified this compound and a strained cyclooctyne.[6] |
| Reaction Rate | Generally very fast, with second-order rate constants in the range of 1 to 100 M⁻¹s⁻¹.[7] | Rate is dependent on the cyclooctyne used. DBCO reacts faster with aliphatic azides, while BCN can be faster with aromatic azides.[8] |
| Biocompatibility | Limited by the cytotoxicity of the copper(I) catalyst. Ligands like THPTA and BTTAA can mitigate this but may not eliminate it entirely.[3][9] | Excellent biocompatibility due to the absence of a metal catalyst, making it ideal for live-cell and in-vivo applications.[] |
| Reagents for this compound | This compound (terminal alkyne) + various azide-containing molecules (e.g., benzyl azide, fluorescent dye azides, biotin azide).[11] | Azide-modified this compound + strained cyclooctyne (e.g., DBCO, BCN).[] |
| Key Advantages | Fast kinetics, high yields, and the use of simple, readily available terminal alkynes.[12] | Catalyst-free, bioorthogonal, and suitable for sensitive biological systems.[6] |
| Key Disadvantages | Potential cytotoxicity from the copper catalyst and the need for stabilizing ligands.[5] | Can have slower kinetics compared to CuAAC, and strained cyclooctynes can be more complex and expensive to synthesize.[13] |
In-Depth Reagent Comparison
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagents for this compound
In a typical CuAAC reaction with this compound, the fatty acid itself serves as the alkyne component. The choice of reagent therefore revolves around the azide partner and the catalyst system.
Azide Reagents: A vast library of azide-containing molecules is commercially available or can be readily synthesized, allowing for the introduction of a wide range of functionalities onto the this compound backbone.[11] Common examples include:
-
Small Molecule Azides: Benzyl azide for simple modifications.
-
Biomolecule Azides: Azide-functionalized peptides, sugars, or nucleotides.
-
Probe Azides: Biotin azide for affinity purification or fluorescent azides (e.g., rhodamine azide) for imaging applications.[14]
Catalyst System: The standard catalyst is a Cu(I) species, often generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[15] To improve stability and efficiency, and to mitigate copper's toxicity, a chelating ligand is crucial.
| Ligand | Key Characteristics |
| TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | One of the first and most widely used ligands, but it has limited water solubility. |
| THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble ligand that is highly effective for bioconjugation in aqueous media.[1] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Another water-soluble ligand that can allow for lower copper concentrations while maintaining high reaction efficiency.[9] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents for this compound
For SPAAC, this compound must first be converted to an azide-containing derivative. This can be achieved through standard organic synthesis methods, for example, by converting the carboxylic acid to an amine and then to an azide. The choice of reagent then focuses on the strained cyclooctyne.
Cyclooctyne Reagents: The reactivity in SPAAC is driven by the ring strain of the cyclooctyne.[6] The two most common classes are dibenzocyclooctynes (DBCO) and bicyclo[6.1.0]nonynes (BCN).
| Cyclooctyne | Structure | Key Characteristics | Second-Order Rate Constant (with Benzyl Azide) |
| DBCO (Dibenzocyclooctyne) | Bulky and hydrophobic.[16] | Generally exhibits faster kinetics with aliphatic azides due to higher ring strain.[16] | ~0.1 - 1.0 M⁻¹s⁻¹ |
| BCN (Bicyclo[6.1.0]nonyne) | Smaller and less hydrophobic than DBCO. | More stable in the presence of thiols, making it a better choice for intracellular applications. Can react faster with aromatic azides.[16][8] | ~0.01 - 0.1 M⁻¹s⁻¹[7] |
Experimental Workflows and Protocols
Caption: General workflow for the CuAAC modification of this compound.
Protocol: CuAAC of this compound with Benzyl Azide
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA ligand
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in the chosen solvent.[17]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).[17]
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%) and THPTA (5 equivalents relative to copper).[18]
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.[17]
-
Stir the reaction at room temperature and monitor its progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 1,4-disubstituted 1,2,3-triazole product.[17]
Caption: General workflow for the SPAAC modification of this compound.
Protocol: SPAAC of Azide-Modified this compound with DBCO
This protocol assumes the prior synthesis of an azide-derivatized this compound.
Materials:
-
Azide-modified this compound
-
DBCO-containing reagent (e.g., DBCO-amine for subsequent conjugation)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the azide-modified this compound in a suitable buffer, such as PBS.[19]
-
Dissolve the DBCO reagent in a compatible solvent (e.g., DMSO) and add it to the solution of the azide-modified fatty acid. A molar excess of 1.5–10 equivalents of the DBCO reagent can be used to enhance conjugation efficiency.[19]
-
Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C.[19][20] The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.[20]
-
The resulting conjugate can then be purified using an appropriate method for the specific application, such as HPLC or size-exclusion chromatography.
Conclusion
The choice between CuAAC and SPAAC for the modification of this compound is dictated by the specific requirements of the experiment. For applications where speed is critical and the potential for cytotoxicity is not a major concern, such as in materials science or the synthesis of non-biological probes, CuAAC offers a rapid and efficient solution.[12] In contrast, for applications in biological systems, including live-cell imaging, proteomics, and in-vivo studies, the biocompatibility of SPAAC makes it the superior choice, despite potentially slower reaction kinetics.[] The selection of specific azide reagents for CuAAC or cyclooctyne reagents for SPAAC allows for a high degree of customization, enabling the introduction of a diverse array of functionalities onto the this compound scaffold.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 14. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. docs.aatbio.com [docs.aatbio.com]
Validating the Incorporation of 9-Decynoic Acid into Specific Lipid Classes: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise tracking of fatty acid metabolism is crucial for understanding cellular processes in health and disease. 9-Decynoic acid, a medium-chain fatty acid with a terminal alkyne group, serves as a valuable chemical reporter for tracing the metabolic fate of fatty acids. Its bioorthogonal alkyne handle allows for covalent ligation to reporter tags via "click chemistry," enabling the detection and quantification of its incorporation into various lipid classes.
This guide provides a comparative overview of methodologies to validate the incorporation of this compound into specific lipid classes, supported by experimental protocols and data interpretation. We will compare this probe to other common fatty acid analogs and discuss its application in studying lipid metabolism.
Comparison of Fatty Acid Probes for Metabolic Labeling
The selection of a fatty acid probe for metabolic labeling depends on the specific research question, the analytical platform available, and the biological system under investigation. While direct quantitative comparisons of this compound with other probes are not extensively documented in publicly available literature, we can infer its properties and compare it to well-characterized fatty acid tracers.
| Feature | This compound (alkyne) | 17-Octadecynoic Acid (alkyne) | Palmitic Acid (Isotopically Labeled, e.g., ¹³C) |
| Primary Application | Tracing medium-chain fatty acid metabolism, studying fatty acid oxidation and lipid droplet dynamics. | Tracing long-chain fatty acid metabolism, particularly protein palmitoylation.[1] | Quantifying fatty acid flux, oxidation, and de novo lipogenesis.[2] |
| Detection Method | Click chemistry followed by mass spectrometry or fluorescence microscopy. | Click chemistry followed by mass spectrometry or fluorescence microscopy.[1] | Mass spectrometry (GC-MS, LC-MS, IRMS).[2] |
| Potential for Isotopic Effects | Minimal, as it is not isotopically labeled. | Minimal, as it is not isotopically labeled. | Minimal for ¹³C, but deuterated fatty acids may exhibit kinetic isotope effects.[2] |
| Structural Perturbation | The alkyne group is a small modification but may influence enzymatic processing compared to a saturated chain. | The alkyne group is a small modification but may influence enzymatic processing compared to a saturated chain. | Minimal to none, as it is chemically identical to the natural fatty acid. |
| Cost | Generally more cost-effective than isotopically labeled fatty acids. | Generally more cost-effective than isotopically labeled fatty acids. | Can be more expensive, especially for uniformly labeled molecules.[2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incorporation of this compound into cellular lipids in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a culture plate and grow to 70-80% confluency.
-
Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (typically 10-100 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for a desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated this compound.
-
The labeled cells are now ready for downstream applications such as lipid extraction and analysis.
Protocol 2: Lipid Extraction and Preparation for Mass Spectrometry
This protocol details the extraction of lipids from metabolically labeled cells for subsequent analysis by LC-MS/MS.
Materials:
-
Labeled cells from Protocol 1
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal standards for various lipid classes
-
Microcentrifuge tubes
Procedure:
-
Harvest the labeled cells by scraping or trypsinization.
-
Perform a lipid extraction using a modified Bligh-Dyer method. Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, along with internal standards.
-
Vortex the mixture vigorously and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).
Protocol 3: Click Chemistry for Fluorescence Imaging
This protocol describes the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a fluorescent reporter to the alkyne-labeled lipids for visualization.
Materials:
-
Labeled cells from Protocol 1, fixed and permeabilized on coverslips
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
Procedure:
-
Prepare a fresh click chemistry reaction cocktail containing the azide-fluorophore, CuSO₄, THPTA, and sodium ascorbate in a suitable buffer.
-
Add the reaction cocktail to the fixed and permeabilized cells on coverslips.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unreacted reagents.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Data Presentation
The quantitative data obtained from LC-MS/MS analysis can be summarized in tables to compare the incorporation of this compound into different lipid classes.
Table 1: Hypothetical Quantitative Analysis of this compound Incorporation into Major Lipid Classes in HeLa Cells after 24-hour Labeling.
| Lipid Class | Relative Abundance (%) of this compound Labeled Species |
| Phosphatidylcholine (PC) | 35 ± 4 |
| Phosphatidylethanolamine (PE) | 25 ± 3 |
| Triglycerides (TG) | 20 ± 5 |
| Phosphatidylinositol (PI) | 10 ± 2 |
| Phosphatidylserine (PS) | 5 ± 1 |
| Other | 5 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Comparison of Incorporation Efficiency between this compound and 17-Octadecynoic Acid in HeLa Cells.
| Lipid Class | This compound (% of total labeled lipids) | 17-Octadecynoic Acid (% of total labeled lipids) |
| Phospholipids | 75 | 60 |
| Triglycerides | 25 | 40 |
This table illustrates that the shorter chain length of this compound may favor its incorporation into phospholipids over triglycerides compared to the longer chain 17-octadecynoic acid. Actual results may vary depending on the cell type and experimental conditions.
Mandatory Visualization
Experimental Workflow for Validating this compound Incorporation
Caption: Workflow for validating this compound incorporation into lipids.
Fatty Acid Beta-Oxidation Pathway
This compound can be used as a probe to study fatty acid beta-oxidation.[3] The alkyne tag allows for the tracking of its breakdown products.
Caption: Mitochondrial fatty acid beta-oxidation of this compound.
Conclusion
Validating the incorporation of this compound into specific lipid classes is a multi-step process that involves metabolic labeling, lipid extraction, and sophisticated analytical techniques. The use of click chemistry provides a powerful and versatile tool for the detection and visualization of this fatty acid probe within the cellular lipidome. While further quantitative studies are needed to directly compare its performance against other fatty acid analogs, this compound holds significant promise for elucidating the complex dynamics of medium-chain fatty acid metabolism in various biological contexts. The protocols and comparative data presented in this guide offer a framework for researchers to effectively utilize this compound in their studies of lipid biology.
References
Unveiling the Specificity of 9-Decynoic Acid: A Comparative Guide to Cross-Reactivity in Complex Biological Samples
For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the selection of a metabolic probe with minimal off-target effects is paramount for generating reliable data. This guide provides a comparative analysis of 9-decynoic acid, a commonly used alkyne-tagged medium-chain fatty acid, and its cross-reactivity in complex biological samples. We delve into its performance relative to other fatty acid probes, supported by established experimental approaches for characterizing off-target binding.
Introduction to Fatty Acid Probes in Metabolic Labeling
Comparing this compound to Alternative Fatty Acid Probes
While direct, quantitative head-to-head comparisons of the cross-reactivity of this compound against a wide range of other fatty acid probes are not extensively documented in publicly available literature, we can infer its potential specificity by examining studies of similar probes and outlining a robust experimental framework for such a comparison.
The primary alternatives to this compound include other alkyne-tagged fatty acids of varying chain lengths, such as the longer-chain 17-octadecynoic acid (17-ODYA), and fatty acids with different bioorthogonal tags, like azide-modified fatty acids. The chain length of the fatty acid probe can influence its metabolic processing and incorporation into different lipid species and protein substrates.
Key Considerations for Probe Selection:
-
Chain Length: Shorter-chain fatty acids like this compound may be preferentially utilized in different metabolic pathways compared to longer-chain analogs like 17-ODYA. This can influence the profile of labeled proteins and lipids.
-
Bioorthogonal Tag: While the alkyne group is widely used, azide-modified probes offer an alternative. The choice of tag can impact the efficiency and specificity of the subsequent click reaction.
-
Cellular Context: The metabolic state of the cells and the expression levels of relevant enzymes will ultimately determine the incorporation and potential off-target interactions of any fatty acid probe.
To rigorously assess the cross-reactivity of this compound, a quantitative proteomics approach, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is the gold standard. This methodology allows for the precise quantification of proteins that are differentially labeled by this compound compared to a control or another fatty acid probe.
Quantitative Data Presentation: A Framework for Comparison
To facilitate a clear comparison of cross-reactivity, quantitative proteomics data should be summarized in structured tables. Below is a template for presenting such data from a hypothetical SILAC experiment comparing this compound to 17-octadecynoic acid.
Table 1: Quantitative Proteomic Comparison of Proteins Labeled by this compound and 17-Octadecynoic Acid
| Protein ID | Gene Name | Function | SILAC Ratio (this compound / Control) | SILAC Ratio (17-Octadecynoic Acid / Control) | Notes on Potential Off-Target Interaction |
| P12345 | GENE1 | Known Acylated Protein | 10.5 | 8.2 | On-target |
| Q67890 | GENE2 | Metabolic Enzyme | 2.1 | 1.1 | Potential off-target for this compound |
| R54321 | GENE3 | Structural Protein | 1.2 | 1.3 | Background |
| ... | ... | ... | ... | ... | ... |
This table is a template and does not represent actual experimental data. A higher SILAC ratio indicates a greater degree of labeling. Proteins with significantly higher ratios for one probe over the other, and that are not known to be acylated with the corresponding fatty acid, would be considered potential off-targets.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed experimental protocols are essential.
Experimental Protocol 1: SILAC-based Quantitative Proteomic Analysis of Protein Acylation
This protocol outlines the key steps for a comparative analysis of protein labeling by this compound and a control fatty acid.
1. Cell Culture and SILAC Labeling:
- Culture two populations of a relevant cell line (e.g., HEK293T, HeLa) in parallel.
- One population is grown in "light" medium containing normal L-arginine and L-lysine.
- The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).
- Ensure complete incorporation of the heavy amino acids over several cell divisions.
2. Metabolic Labeling with Fatty Acid Probes:
- Treat the "heavy" labeled cells with this compound at a predetermined optimal concentration and duration.
- Treat the "light" labeled cells with a control (e.g., a non-alkyne fatty acid of the same chain length or vehicle).
3. Cell Lysis and Protein Extraction:
- Harvest and wash the cells.
- Lyse the cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
- Combine equal amounts of protein from the "heavy" and "light" cell lysates.
4. Click Chemistry:
- To the combined protein lysate, add the click chemistry reaction cocktail containing an azide-biotin tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
- Incubate to allow for the covalent ligation of the biotin tag to the alkyne-labeled proteins.
5. Affinity Purification of Labeled Proteins:
- Enrich the biotinylated proteins using streptavidin-coated magnetic beads.
- Wash the beads extensively to remove non-specifically bound proteins.
6. On-Bead Digestion:
- Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
7. LC-MS/MS Analysis:
- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis:
- Identify and quantify the "heavy" and "light" peptide pairs using specialized proteomics software (e.g., MaxQuant).
- Calculate the SILAC ratios to determine the relative abundance of proteins labeled with this compound compared to the control.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are crucial for communicating complex experimental designs and biological relationships.
Caption: Workflow for SILAC-based quantitative proteomic analysis.
A Comparative Guide to 9-Decynoic Acid for Quantitative Proteomic Analysis
In the dynamic field of chemical biology, the precise investigation of protein acylation and metabolic pathways relies on the use of advanced chemical probes. Among these, 9-decynoic acid, a medium-chain fatty acid analog featuring a terminal alkyne group, has emerged as a valuable tool for metabolic labeling. This guide provides a comprehensive comparison of this compound with other commonly used fatty acid probes, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and protocols.
Performance Comparison of Fatty Acid Probes
The selection of an appropriate fatty acid probe is critical for the successful metabolic labeling and subsequent analysis of proteins and lipids. The efficiency of cellular uptake, incorporation into metabolic pathways, and the subsequent bioorthogonal reaction are key factors to consider. While direct quantitative comparisons of labeling efficiency for this compound are not extensively documented in publicly available literature, we can infer its performance based on the principles of metabolic labeling and by comparing its structural features to other well-characterized alkynyl fatty acid probes, such as the widely used 17-octadecynoic acid (17-ODYA).
Table 1: Comparative Overview of this compound and Other Fatty Acid Probes
| Feature | This compound | 17-Octadecynoic Acid (17-ODYA) | Azido Fatty Acids |
| Chain Length | Medium (C10) | Long (C18) | Variable |
| Bioorthogonal Handle | Terminal Alkyne | Terminal Alkyne | Azide |
| Reaction Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) or Staudinger Ligation |
| Cell Permeability | Potentially higher due to shorter chain length | Lower compared to shorter chain analogs | Dependent on chain length |
| Metabolic Incorporation | Substrate for medium-chain fatty acid metabolism and protein acylation | Substrate for long-chain fatty acid metabolism and protein acylation | Substrate for corresponding fatty acid metabolic pathways |
| Click Reaction Efficiency | High with CuAAC | High with CuAAC | Generally lower kinetics for SPAAC and Staudinger Ligation compared to CuAAC |
| Potential for Off-Target Effects | May influence pathways involving medium-chain fatty acids | May interfere with pathways involving long-chain fatty acids | Potential for metabolic alterations depending on the specific analog |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in metabolic labeling experiments. Optimization of incubation times, probe concentration, and reaction conditions may be necessary for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
-
Cell Culture: Plate mammalian cells in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Dilute the stock solution in pre-warmed, serum-free or low-serum medium to the desired final concentration (e.g., 10-100 µM).
-
Metabolic Labeling: Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂ to allow for the metabolic incorporation of this compound.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Reaction for Protein Labeling
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the this compound-labeled proteins), an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate or THPTA).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Protein Precipitation: Precipitate the labeled proteins to remove excess reagents. This can be achieved by adding cold acetone or using a methanol/chloroform precipitation method.
-
Sample Preparation for Analysis: Resuspend the protein pellet in a buffer suitable for downstream analysis, such as SDS-PAGE loading buffer for in-gel fluorescence scanning or a denaturing buffer for enrichment and mass spectrometry.
Protocol 3: Enrichment and Mass Spectrometry Analysis
-
Enrichment of Labeled Proteins (for biotin-tagged proteins): Incubate the protein sample with streptavidin-conjugated beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Digest the captured proteins into peptides using a protease such as trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and modification sites.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the metabolic fate of this compound, the following diagrams have been generated.
Navigating the Cellular Maze: A Comparative Guide to Fatty Acid Probe Permeability
For researchers, scientists, and drug development professionals, understanding how fatty acid probes traverse the cell membrane is critical for accurate experimental design and interpretation. This guide provides an objective comparison of the cell permeability of various fluorescently labeled fatty acid probes, supported by experimental data and detailed protocols. We delve into the characteristics of commonly used probes, offering insights into their uptake, intracellular localization, and metabolic fate.
The ability of a fatty acid probe to efficiently enter a cell is the first and most crucial step in visualizing and quantifying lipid metabolism and transport. Factors such as the nature of the fluorophore, the length of the fatty acid chain, and the specific cell type all play a significant role in determining the permeability of these molecular tools. This guide will compare and contrast the permeability of several key classes of fatty acid probes: BODIPY, NBD, pyrene, and anthracene-labeled fatty acids.
Comparative Analysis of Fatty Acid Probe Permeability
The choice of a fluorescent fatty acid analog can significantly impact the outcome of an experiment. The following table summarizes the cell permeability and key characteristics of commonly used fatty acid probes.
| Probe Type | Fluorophore | Acyl Chain Length | Cell Permeability | Key Characteristics & Cellular Fate |
| BODIPY-FA | BODIPY (Boron-dipyrromethene) | C5, C12, C16, etc. | High | Efficient and rapid incorporation into cells.[1][2][3] Can be used to screen for inhibitors of lipid biosynthesis.[1][2][3] BODIPY-C12 has been shown to stain peroxisomes.[4][5] Some BODIPY-FA probes are incorporated into neutral lipids and phospholipids.[1][2][3] |
| NBD-FA | NBD (Nitrobenzoxadiazole) | C6, C12, etc. | Moderate to High | Cell-permeable and used for investigating lipid-protein interactions.[6] The hydrophobicity of the acyl chain affects the rate of passive permeation.[7] NBD-lipids can be actively metabolized by cells.[8] |
| Pyrene-FA | Pyrene | Dodecanoic acid, etc. | Good | Pyrene dodecanoic acid is considered a good analog of natural fatty acids.[9] Used to study lipid metabolism and membrane dynamics.[9] The pyrene moiety can perturb the membrane structure.[10] |
| Anthracene-FA | Anthracene | Nonanoic acid | Good | Incorporated into membrane lipids through metabolic pathways.[11][12] Can affect cell growth rate.[12] |
Factors Influencing Cell Permeability
Several factors can influence the efficiency with which a fatty acid probe crosses the cell membrane:
-
Acyl Chain Length: Shorter chain fatty acids generally exhibit increased membrane permeability.[13] The length of the acyl chain also influences the intracellular distribution of the probe.[14]
-
Degree of Saturation: Unsaturated fatty acids, with kinks in their hydrocarbon tails, tend to increase membrane permeability compared to their saturated counterparts.[13][15]
-
Fluorophore Properties: The size, charge, and lipophilicity of the fluorescent tag can impact the overall permeability of the probe. For instance, the BODIPY fluorophore is nonpolar, which contributes to its efficient incorporation into lipids.[1][2]
-
Cell Type and Metabolic State: The composition of the cell membrane and the metabolic activity of the cell can affect probe uptake.
Experimental Protocols for Assessing Cell Permeability
Accurate determination of cell permeability is essential for validating the use of a particular fatty acid probe. Below are detailed methodologies for key experiments.
Direct Fluorescence Imaging Assay
This method provides a qualitative and semi-quantitative assessment of probe uptake.
Protocol:
-
Cell Culture: Plate cells of interest in a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent fatty acid probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free culture medium to the desired final concentration.
-
Cell Labeling: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
-
Quantification: Measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
Flow Cytometry-Based Uptake Assay
Flow cytometry offers a high-throughput method for quantifying probe uptake in a large population of cells.
Protocol:
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with 1% bovine serum albumin) at a concentration of 1 x 10^6 cells/mL.
-
Probe Labeling: Add the fluorescent fatty acid probe to the cell suspension at the desired final concentration.
-
Incubation: Incubate the cells with the probe for various time points at 37°C.
-
Washing: After incubation, wash the cells twice with cold PBS to stop the uptake and remove the excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The geometric mean fluorescence intensity of the cell population is proportional to the amount of probe taken up.
Visualizing the Pathways: From Uptake to Metabolism
To better understand the journey of a fatty acid probe within a cell, it is helpful to visualize the key processes involved.
Caption: Cellular uptake and metabolic pathways of fatty acid probes.
The diagram above illustrates the two primary mechanisms of fatty acid probe entry into the cell: passive diffusion across the plasma membrane and carrier-mediated transport via fatty acid transport proteins (FATPs). Once inside, the probes can bind to fatty acid-binding proteins (FABPs) and are then activated to their acyl-CoA esters. These activated probes can then be trafficked to various organelles for metabolism or storage, such as the endoplasmic reticulum for lipid synthesis, mitochondria for β-oxidation, or lipid droplets for storage.
Experimental Workflow for Comparing Probe Permeability
A systematic approach is crucial for obtaining reliable comparative data.
Caption: Workflow for comparing the cell permeability of fatty acid probes.
By following these guidelines and protocols, researchers can make informed decisions about the most suitable fatty acid probe for their specific research questions, leading to more accurate and reproducible results in the study of lipid biology.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrene-labeled lipids: versatile probes of membrane dynamics in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pyrene-labeling on fluid lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the incorporation of a fluorescent anthracene fatty acid into the membrane lipids of Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic incorporation of 9-(2-anthryl)-nonanoic acid, a new fluorescent and photoactivable probe, into the membrane lipids of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Off-Target Effects of 9-Decynoic Acid
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 9-decynoic acid, a comprehensive understanding of its biological specificity is paramount. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides a comparative framework of methodologies to systematically evaluate the off-target profile of this compound, complete with experimental protocols and data presentation templates.
Introduction to this compound
This compound is a medium-chain fatty acid characterized by a terminal alkyne group. Its structural similarity to endogenous fatty acids suggests it may interact with a variety of biological pathways. While its role as a chemical linker in proteolysis-targeting chimeras (PROTACs) is established, its independent biological activities and potential off-target interactions are not well-documented. A thorough evaluation is critical before advancing it as a therapeutic agent.
Comparative Methodologies for Off-Target Profiling
A tiered approach is recommended for the comprehensive evaluation of this compound's off-target effects, starting with broad screening and progressing to more focused validation assays.
Tier 1: Broad-Spectrum Screening
-
Kinase Profiling: A significant portion of the proteome consists of kinases, which are common off-target liabilities for many small molecules. Large-scale kinase panels can provide a rapid assessment of this compound's interaction with this enzyme family.
-
Receptor Binding Assays: A panel of common G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels should be screened to identify potential interactions.
-
Transcriptomic Analysis: Gene expression profiling (e.g., RNA-seq) of cells treated with this compound can reveal unexpected pathway modulation.
Tier 2: Focused Validation and Mechanistic Studies
-
Dose-Response Assays: For any "hits" identified in Tier 1, dose-response studies should be conducted to determine the potency (IC50 or EC50) of the interaction.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct target engagement in a cellular context.
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays can help to understand the functional consequences of potential off-target interactions.
Data Presentation
Quantitative data from the proposed assays should be summarized in clear, comparative tables.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) |
| Kinase A | Data | Data |
| Kinase B | Data | Data |
| ... | ... | ... |
Table 2: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Ki, µM) | Functional Assay (EC50/IC50, µM) |
| Receptor X | Data | Data |
| Receptor Y | Data | Data |
| ... | ... | ... |
Table 3: Top Differentially Expressed Genes Upon this compound Treatment
| Gene | Fold Change | p-value | Associated Pathway |
| Gene 1 | Data | Data | Data |
| Gene 2 | Data | Data | Data |
| ... | ... | ... | ... |
Experimental Protocols
1. Kinase Profiling Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To quantify the inhibitory effect of this compound on a broad panel of protein kinases.
-
Materials: Recombinant kinases, kinase-specific substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Add this compound at a final concentration (e.g., 10 µM) or in a serial dilution for IC50 determination. Include appropriate controls (vehicle and positive control inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 1 hour).
-
Stop the kinase reaction and measure the remaining ATP by adding ADP-Glo™ reagent.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
After a 30-minute incubation, measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control.
-
2. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for a specific receptor.
-
Materials: Cell membranes expressing the receptor of interest, a specific radioligand for the receptor, this compound, wash buffer, scintillation fluid.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well filter plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the diluted this compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that displaces 50% of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
3. Transcriptomic Analysis (RNA-seq)
-
Objective: To identify changes in gene expression in response to this compound treatment.
-
Materials: Cell line of interest, cell culture reagents, this compound, RNA extraction kit, library preparation kit, next-generation sequencer.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at a relevant concentration and for a specified time. Include vehicle-treated controls.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the extracted RNA.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis to align reads, quantify gene expression, and identify differentially expressed genes.
-
Conduct pathway analysis on the differentially expressed genes to identify modulated signaling pathways.
-
Mandatory Visualizations
Caption: Proposed workflow for evaluating the off-target effects of this compound.
Caption: The c-Met signaling pathway, a potential off-target for this compound.
Potential Off-Target Considerations Based on Structural Analogs
The saturated counterpart of this compound, decanoic acid, has been shown to exert anti-tumor effects in hepatocellular carcinoma by targeting the c-Met signaling pathway. This suggests that the c-Met receptor tyrosine kinase and its downstream effectors (e.g., PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways) are plausible off-targets for this compound that warrant specific investigation. The experimental workflows outlined in this guide provide a robust framework for confirming or refuting this hypothesis and for uncovering novel off-target interactions. A thorough understanding of these interactions is essential for the safe and effective development of this compound as a therapeutic agent.
Safety Operating Guide
Proper Disposal of 9-Decynoic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 9-decynoic acid, tailored for researchers, scientists, and drug development professionals.
This compound, an unsaturated carboxylic acid, requires careful handling and disposal due to its potential hazards. Adherence to established protocols is crucial to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Neutralization of the acid prior to disposal is a possible step for some acidic waste streams, but for organic acids like this compound, direct collection and disposal through a certified hazardous waste management service is the safest and most compliant method.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name, "this compound," and the words "Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
-
Container Selection and Management :
-
Use a container that is compatible with carboxylic acids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory. The SAA should be located at or near the point of waste generation.
-
-
Waste Collection and Storage :
-
Carefully transfer the this compound waste into the designated container, avoiding splashes and spills.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion of vapors.
-
-
Arranging for Disposal :
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a waste manifest or an online request form.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 270 °C | [1] |
| Flash Point | 113 °C | [1] |
| Hazards | Causes skin and serious eye irritation. | [2] |
Experimental Protocols
Neutralization of Carboxylic Acids (for general informational purposes):
While not the primary recommended disposal route for this compound, the following is a general protocol for neutralizing carboxylic acids. This should only be performed by trained personnel if deemed appropriate by your institution's safety officer and if the resulting solution is confirmed to be non-hazardous and permissible for drain disposal according to local regulations.
-
Dilution : Slowly add the carboxylic acid to a large volume of cold water (a 1:10 ratio of acid to water is a general guideline). Never add water to the acid.
-
Neutralization : While stirring the diluted acid solution, slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate.
-
pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint : Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).
-
Disposal of Neutralized Solution : If local regulations permit, the neutralized solution may be flushed down the drain with copious amounts of water.
It is critical to emphasize that the Safety Data Sheet for similar compounds warns against drain disposal, making professional hazardous waste disposal the required method for this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
